Talbutal
説明
This compound, also called 5-allyl-5-sec-butylbarbituric acid, is a barbiturate with a short to intermediate duration of action. This compound is a schedule III drug in the U.S.
Structure
3D Structure
特性
IUPAC Name |
5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVMKUXKQHWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023630 | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER | |
CAS No. |
115-44-6 | |
| Record name | Talbutal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talbutal [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Talbutal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALBUTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIR8202AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108-110 °C | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Talbutal on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talbutal, a short to intermediate-acting barbiturate (B1230296), exerts its primary pharmacological effects as a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with the GABA-A receptor. It details the binding characteristics, modulatory effects on GABA-ergic currents, and direct receptor activation. This guide synthesizes available quantitative data, presents detailed experimental methodologies for studying barbiturate-GABA-A receptor interactions, and includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its activation by the endogenous ligand GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a heteropentameric complex composed of various subunits (e.g., α, β, γ), the specific composition of which dictates its pharmacological properties.
Barbiturates, including this compound, represent a class of drugs that potently enhance the function of GABA-A receptors.[1] Their sedative, hypnotic, and anticonvulsant properties are primarily attributed to this mechanism. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates prolong the duration of channel opening, leading to a more pronounced and prolonged inhibitory effect.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor in the absence of GABA.[2][3]
This guide focuses specifically on the interaction of this compound with the GABA-A receptor, providing a detailed examination of its mechanism of action for a technical audience.
Molecular Mechanism of this compound Action
This compound's interaction with the GABA-A receptor is multifaceted, involving allosteric modulation of GABA-induced currents and direct activation of the receptor at higher concentrations.
Allosteric Modulation of GABA-A Receptors
This compound binds to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine (B76468) binding sites.[1] This binding event potentiates the effect of GABA by increasing the duration of the chloride ion channel opening.[1] This positive allosteric modulation results in a leftward shift of the GABA dose-response curve, indicating an increased potency of GABA in the presence of this compound.
Direct Activation of GABA-A Receptors
At supra-therapeutic concentrations, this compound can directly gate the GABA-A receptor channel, mimicking the effect of GABA.[2][3] This direct agonism contributes to the profound CNS depression observed with high doses of barbiturates and is a key factor in their toxicity profile.
Subunit Specificity
The effects of barbiturates on GABA-A receptors are known to be dependent on the subunit composition of the receptor complex. While specific data for this compound is limited, studies on other barbiturates, such as pentobarbital (B6593769), have shown that the presence of different α and β subunits can influence the affinity and efficacy of the drug.[4] For instance, receptors containing the α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbital.[4]
Quantitative Data on Barbiturate-GABA-A Receptor Interactions
| Parameter | Pentobarbital | Phenobarbital | Reference |
| Potentiation of GABA (EC50) | 94 µM (for 1 µM GABA) | 0.89 mM (for 1 µM GABA) | [2] |
| Direct Activation (EC50) | 0.33 mM | 3.0 mM | [2] |
| Increase in IPSC Decay Time Constant (EC50) | 41 µM | 144 µM | [5] |
| Direct Agonism (Shunting of Firing) (EC50) | Not specified | 133 µM | [5] |
Table 1: Quantitative data for the action of Pentobarbital and Phenobarbital on GABA-A receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of barbiturates like this compound with GABA-A receptors.
Radioligand Binding Assay ([35S]TBPS Displacement)
This assay is used to determine the binding affinity of a compound to the barbiturate binding site on the GABA-A receptor, which is closely associated with the binding site for the convulsant t-butylbicyclophosphorothionate ([35S]TBPS).
Protocol:
-
Membrane Preparation:
-
Homogenize rat whole brain or specific brain regions (e.g., cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 1 ml, incubate brain membranes (50-100 µg of protein) with 2 nM [35S]TBPS in 50 mM Tris-HCl buffer (pH 7.4) containing 200 mM NaCl.
-
Add varying concentrations of this compound (or other competing ligands).
-
Define non-specific binding in the presence of 2 µM cold TBPS.
-
Incubate for 90 minutes at 25°C.
-
Terminate the assay by rapid filtration through Whatman GF/B filters.
-
Wash the filters three times with 4 ml of ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [35S]TBPS binding) by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of this compound on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant GABA-A receptors.
Protocol:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid solution exchange system to establish a baseline current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA to determine the potentiating effect.
-
To measure direct activation, apply this compound in the absence of GABA.
-
Record the resulting currents using an appropriate amplifier and data acquisition system.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct dose-response curves for the potentiation of GABA currents and for the direct activation by this compound.
-
Calculate the EC50 for both potentiation and direct activation.
-
Analyze the effects of this compound on the kinetics of the GABA-A receptor channel, such as the deactivation rate after agonist removal.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology experiments.
Logical Relationship: this compound's Dual Action
Caption: Logical relationship of this compound's concentration-dependent actions.
Conclusion
This compound, as a representative of the barbiturate class, significantly enhances inhibitory neurotransmission through its dual action on GABA-A receptors. As a positive allosteric modulator, it increases the duration of GABA-mediated chloride channel opening, thereby potentiating the effects of the endogenous neurotransmitter. At higher concentrations, it acts as a direct agonist, further contributing to CNS depression. The precise quantitative aspects of this compound's interaction, including its subunit selectivity, warrant further investigation to fully elucidate its pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound and other barbiturates at the GABA-A receptor.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of the potencies of GABA-receptor agonists and antagonists using the rat hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of Talbutal for research
An In-depth Technical Guide on the Physicochemical Properties of Talbutal
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to its study and application. This document provides a detailed overview of the core physicochemical characteristics of this compound, a barbiturate (B1230296) with short to intermediate duration of action.[1][2] The information is presented to facilitate research and development efforts, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Core Physicochemical Data
This compound, also known by its IUPAC name 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[1] Its fundamental identifiers and properties are summarized below.
Table 1: General and Structural Information for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | [1] |
| CAS Number | 115-44-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][3][4][5] |
| Molecular Weight | 224.26 g/mol | [1][4][5] |
| Canonical SMILES | CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |[1] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 108-110 °C | [1][4][6] | |
| Boiling Point | 365.66 °C | (rough estimate) | [6] |
| Water Solubility | 1810 mg/L | at 25 °C | [1] |
| logP | 1.47 | [1] | |
| pKa₁ (acidic) | 7.79 | at 25 °C | [1][7] |
| pKa₂ (acidic) | 9.48 | |[7] |
Mechanism of Action: GABAA Receptor Modulation
This compound, like other barbiturates, exerts its effects primarily on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[2][8] It binds to a distinct site on the GABA-A receptor, which is associated with a chloride ionophore.[1][2] This binding action potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, causing an inhibitory effect and depressing the activity of excitable tissues.[1]
Experimental Protocols
The determination of key physicochemical parameters like pKa, logP, and water solubility requires precise experimental methodologies. Below are detailed protocols for these essential experiments.
Determination of pKa (Acid Dissociation Constant)
The pKa value is critical for understanding a molecule's ionization state at different pH levels. Spectrophotometry is a common and accurate method for its determination.[9]
Methodology: UV-Vis Spectrophotometry
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of this compound.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of samples with identical this compound concentrations but varying pH.
-
Spectra Acquisition: Measure the UV-Vis absorption spectrum for each sample, including spectra of the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH of the solutions. This will generate a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[10]
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[10][11]
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase.
-
Partitioning: Combine a known volume of the this compound-containing aqueous phase with a known volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of this compound between the two phases. Allow the mixture to stand until the phases have completely separated.
-
Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
References
- 1. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Cas 115-44-6,this compound CIII (250 MG) | lookchem [lookchem.com]
- 7. This compound [drugcentral.org]
- 8. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Talbutal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed chemical structure analysis of Talbutal, a short- to intermediate-acting barbiturate (B1230296). The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Data
This compound, with the IUPAC name 5-allyl-5-sec-butylbarbituric acid, is a derivative of barbituric acid.[1] Below is a summary of its key chemical properties.
| Property | Value |
| IUPAC Name | 5-allyl-5-sec-butylbarbituric acid |
| Synonyms | 5-(1-methylpropyl)-5-(2-propenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, Lotusate, Profundol |
| CAS Number | 115-44-6 |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Melting Point | 108-110 °C |
| Appearance | White crystalline solid |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the sequential alkylation of diethyl malonate, followed by a condensation reaction with urea (B33335) to form the final barbiturate ring structure.
Experimental Protocol:
Step 1: Synthesis of Diethyl sec-butylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695).
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Following the addition of diethyl malonate, add sec-butyl bromide dropwise to the reaction mixture. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the completion of the reaction.
-
After reflux, distill off the excess ethanol.
-
Add water to the residue and separate the organic layer containing diethyl sec-butylmalonate.
-
Purify the product by vacuum distillation.[2]
Step 2: Synthesis of Diethyl allyl-sec-butylmalonate
-
Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.
-
Add the purified diethyl sec-butylmalonate from Step 1 to the sodium ethoxide solution.
-
Add allyl bromide dropwise with stirring.[3]
-
Reflux the mixture for several hours.
-
Work up the reaction mixture as described in Step 1 to isolate the diethyl allyl-sec-butylmalonate.
-
Purify the disubstituted malonate by vacuum distillation.
Step 3: Synthesis of this compound (Condensation with Urea)
-
Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add the purified diethyl allyl-sec-butylmalonate from Step 2 to the sodium ethoxide solution.
-
Add urea to the mixture.
-
Reflux the reaction mixture for an extended period (typically several hours) to facilitate the condensation and ring closure.
-
After the reaction is complete, distill off the ethanol.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[4]
Chemical Structure Analysis
A combination of spectroscopic techniques is employed to confirm the chemical structure of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound typically shows a molecular ion peak ([M]⁺) at m/z 224, corresponding to its molecular weight. The fragmentation pattern is characteristic of 5,5-disubstituted barbiturates.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small sample of purified this compound into the mass spectrometer.
-
Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Record the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Data Presentation: Key Mass Spectral Peaks
| m/z | Proposed Fragment |
| 224 | [M]⁺ (Molecular Ion) |
| 167 | [M - C₄H₉]⁺ (Loss of sec-butyl group) |
| 153 | [M - C₅H₉O]⁺ |
| 124 | [M - C₆H₁₀NO]⁺ |
| 97 | [C₇H₉O]⁺ |
Note: The fragmentation of barbiturates can be complex and may involve rearrangements.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a sample of this compound for analysis. For solid samples, this typically involves creating a KBr (potassium bromide) pellet or a mull in Nujol.
-
Place the sample in the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the positions and intensities of the absorption bands to identify the functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3100 | N-H stretching | Amide (in the barbiturate ring) |
| 3080 | =C-H stretching | Alkene (allyl group) |
| 2960-2850 | C-H stretching | Alkane (sec-butyl and allyl groups) |
| 1750-1680 | C=O stretching | Amide (barbiturate ring carbonyls) |
| 1640 | C=C stretching | Alkene (allyl group) |
Note: The carbonyl stretching region may show multiple bands due to the different environments of the three carbonyl groups in the barbiturate ring.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound, confirming the connectivity of all atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | br s | 2H | N-H |
| ~5.7 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH₂ |
| ~2.6 | d | 2H | -CH₂-CH=CH₂ |
| ~2.0 | m | 1H | -CH(CH₃)CH₂CH₃ |
| ~1.2 | m | 2H | -CH₂CH₃ |
| ~0.9 | t | 3H | -CH₂CH₃ |
| ~0.8 | d | 3H | -CH(CH₃) |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O |
| ~155 | C=O |
| ~131 | -CH=CH₂ |
| ~119 | -CH=CH₂ |
| ~58 | C₅ (quaternary) |
| ~43 | -CH₂- (allyl) |
| ~40 | -CH- (sec-butyl) |
| ~28 | -CH₂- (sec-butyl) |
| ~15 | -CH₃ (sec-butyl) |
| ~11 | -CH₃ (sec-butyl) |
Note: Predicted chemical shifts are estimates and may vary from experimental values. These predictions are based on computational models.[10][11][12][13][14]
This guide provides a foundational understanding of the synthesis and structural analysis of this compound. Researchers should always refer to primary literature and safety data sheets for the most accurate and up-to-date information and procedures.
References
- 1. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 7. Anion mass spectrometry of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents--IV. Thiopental and barbiturate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizer loader [nmrdb.org]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. Visualizer loader [nmrdb.org]
The Historical Development and Discovery of Talbutal: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Talbutal, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a short to intermediate-acting barbiturate (B1230296) that emerged during the mid-20th century, a period of intense research and development in sedative-hypnotic therapeutics. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles of this compound, intended for researchers, scientists, and drug development professionals. While specific details of its initial synthesis and early preclinical data are not extensively documented in publicly available literature, this guide synthesizes the known information within the broader context of barbiturate development.
Historical Context: The Era of Barbiturate Discovery
The story of this compound is rooted in the broader history of barbiturates, which began in 1864 with the synthesis of barbituric acid by Adolf von Baeyer.[1][2] However, the therapeutic potential of this class of compounds was not realized until the early 20th century.[1] The first pharmacologically active barbiturate, barbital, was synthesized in 1903 and subsequently marketed as Veronal.[1] This breakthrough triggered a wave of research by pharmaceutical companies to create derivatives with varying onsets and durations of action.[3]
Companies like Bayer, Eli Lilly, and Sterling-Winthrop were at the forefront of this research.[3] The general approach involved the modification of the C-5 position of the barbituric acid ring, leading to the synthesis of over 2,500 barbiturates, of which about 50 were commercialized.[3] This era saw the introduction of well-known barbiturates such as phenobarbital, amobarbital, and secobarbital.[3]
The Discovery and Development of this compound
The precise date and the researchers responsible for the initial synthesis of this compound are not clearly documented in readily available historical records. However, several pieces of evidence point to its origins within the Sterling-Winthrop Research Institute. The compound was assigned the internal code WIN 5095 , a designation consistent with compounds developed by Winthrop Chemical Company and its parent company, Sterling Drug Inc.[4]
This compound was marketed under the trade name Lotusate . Its New Drug Application (NDA) was ultimately held by Sanofi, which acquired Sterling-Winthrop's pharmaceutical business.[4][5] The first FDA approval for Lotusate is recorded as January 1, 1982.[6]
The development of this compound as a short to intermediate-acting barbiturate was in line with the therapeutic goals of the time: to create hypnotics that could induce sleep with a duration of action that would minimize hangover effects.
Physicochemical Properties and Quantitative Data
This compound is a derivative of barbituric acid with an allyl and a sec-butyl group at the 5-position. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-allyl-5-(butan-2-yl)-1,3-diazinane-2,4,6-trione |
| Chemical Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 115-44-6 |
| Appearance | Crystalline solid |
| Classification | Short to intermediate-acting barbiturate |
| First Approval | 1982 (as Lotusate) |
| Marketing Company | Sanofi (following acquisition of Sterling-Winthrop) |
Synthesis of this compound: Experimental Protocol
While the specific, original experimental protocol for the synthesis of this compound by Sterling-Winthrop is not publicly available, a general and representative synthetic method for 5,5-disubstituted barbiturates can be described. This process, a variation of the classic barbiturate synthesis, involves the condensation of a disubstituted malonic ester with urea (B33335).
Representative Synthesis of 5-allyl-5-sec-butylbarbituric acid:
Step 1: Synthesis of Diethyl Allyl(sec-butyl)malonate
-
Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in an anhydrous ethanol (B145695) solvent. The intermediate, diethyl sec-butylmalonate, is formed.
-
Second Alkylation: The diethyl sec-butylmalonate is then subjected to a second alkylation using an allyl halide (e.g., allyl bromide) under similar basic conditions to yield diethyl allyl(sec-butyl)malonate.
-
Purification: The resulting disubstituted malonic ester is purified by distillation under reduced pressure.
Step 2: Condensation with Urea
-
Reaction Setup: The purified diethyl allyl(sec-butyl)malonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol.
-
Reflux: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction, forming the sodium salt of this compound.
-
Acidification and Isolation: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free barbituric acid, this compound.
-
Purification: The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as aqueous ethanol.
References
- 1. The Development of Sleep Medicine: A Historical Sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution and Development of Insomnia Pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacology - Pharmacological Testing | Altasciences [altasciences.com]
An In-Depth Technical Guide to the Structural Analogs and Derivatives of Talbutal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talbutal, a short- to intermediate-acting barbiturate (B1230296), has historically been utilized for its sedative-hypnotic properties. As with other barbiturates, its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound (5-allyl-5-sec-butylbarbituric acid). It delves into their synthesis, structure-activity relationships, and the experimental methodologies employed in their evaluation. This document is intended to serve as a resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the chemical space surrounding this barbiturate scaffold.
Introduction to this compound
This compound is a derivative of barbituric acid, characterized by the presence of an allyl group and a sec-butyl group at the 5-position of the pyrimidine (B1678525) ring.[1] It is a structural isomer of butalbital, another member of the barbiturate class.[2] The pharmacological effects of this compound, like other barbiturates, are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. By binding to a site distinct from the GABA binding site, this compound potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[3] This enhancement of inhibitory signaling results in the central nervous system depression characteristic of this drug class.
Structural Analogs and Derivatives of this compound
The exploration of structural modifications to the this compound scaffold has been driven by the desire to understand and optimize the pharmacological profile of barbiturates. Key areas of modification include the substituents at the 5-position of the barbituric acid ring, which are known to significantly influence potency, duration of action, and metabolic stability.
Isomeric Analogs: Butalbital
Butalbital (5-allyl-5-isobutylbarbituric acid) is a structural isomer of this compound, differing in the nature of the butyl substituent at the 5-position.[4] While both are classified as intermediate-acting barbiturates, subtle differences in their pharmacokinetic and pharmacodynamic profiles exist due to this structural variance.
Analogs with Modified 5-Position Substituents
Quantitative Pharmacological Data
A critical aspect of drug development is the quantitative assessment of a compound's interaction with its biological target. For this compound analogs, this primarily involves determining their affinity for and efficacy at the GABA-A receptor. Due to the limited availability of direct comparative data for a series of this compound analogs, this section presents representative data for other structurally related barbiturates to illustrate the typical pharmacological parameters evaluated.
| Compound | Receptor/Assay | Parameter | Value | Reference |
| Pentobarbital | GABA-A Receptor (Neocortical Neurons) | EC50 (IPSC decay) | 41 µM | [3] |
| Amobarbital | GABA-A Receptor (Neocortical Neurons) | EC50 (IPSC decay) | 103 µM | [3] |
| Phenobarbital | GABA-A Receptor (Neocortical Neurons) | EC50 (IPSC decay) | 144 µM | [3] |
| Pentobarbital | GABA-A Receptor (Cultured Hippocampal Neurons) | EC50 (Direct activation) | 0.33 mM | [5] |
| Phenobarbital | GABA-A Receptor (Cultured Hippocampal Neurons) | EC50 (Direct activation) | 3.0 mM | [5] |
Note: The data presented above is for illustrative purposes to demonstrate the type of quantitative analysis performed on barbiturates. Direct comparative studies on a homologous series of this compound analogs are not extensively reported in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and pharmacological evaluation of this compound analogs and derivatives.
General Synthesis of 5,5-Disubstituted Barbiturates
The synthesis of this compound and its analogs typically follows the classical barbiturate synthesis pathway involving the condensation of a disubstituted malonic ester with urea (B33335).
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Appropriate alkyl halides (e.g., allyl bromide and 2-bromobutane (B33332) for this compound)
-
Urea
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Alkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated using sodium ethoxide as a base and the desired alkyl halides to introduce the two substituents at the α-carbon.
-
Condensation with Urea: The resulting 5,5-disubstituted diethyl malonate is then reacted with urea in the presence of a strong base like sodium ethoxide. The reaction mixture is typically refluxed in ethanol.
-
Cyclization and Precipitation: The condensation reaction leads to the formation of the sodium salt of the barbiturate, which precipitates out of the solution.
-
Acidification and Isolation: The sodium salt is dissolved in water and then acidified with hydrochloric acid to precipitate the free barbituric acid derivative. The product is then filtered, washed, and dried.
Logical Relationship of Barbiturate Synthesis
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a method to determine the binding affinity of this compound analogs for the GABA-A receptor using a competitive radioligand binding assay.[6]
Materials:
-
Rat brain tissue (cerebral cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)
-
Test compounds (this compound analogs) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold homogenization buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times with binding buffer to remove endogenous GABA. The final pellet is resuspended in binding buffer.
-
Binding Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiological Recording of GABA-A Receptor Activity
Electrophysiology techniques, such as the two-electrode voltage-clamp using Xenopus oocytes or patch-clamp of cultured neurons, are used to measure the functional effects of this compound analogs on GABA-A receptor-mediated currents.[7]
Procedure (Two-Electrode Voltage-Clamp in Xenopus Oocytes):
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording: After a few days to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. The test compound (this compound analog) is then co-applied with GABA to determine its modulatory effect on the current. Direct activation by the analog can be tested by applying it in the absence of GABA.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified, and dose-response curves are generated to determine EC50 values.
Signaling Pathways and Structure-Activity Relationships
The primary signaling pathway influenced by this compound and its derivatives is the GABAergic inhibitory pathway. The structure-activity relationship for barbiturates is heavily dependent on the nature of the substituents at the 5-position. Generally, increasing the lipophilicity of these substituents enhances hypnotic potency up to a certain point. The presence of branched chains, as seen in this compound and Butalbital, is often associated with a shorter duration of action compared to their straight-chain counterparts.
GABA-A Receptor Signaling Pathway Modulation by this compound Analogs
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Talbutal as a CNS Depressant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Talbutal, a short- to intermediate-acting barbiturate (B1230296), with a focus on its actions as a central nervous system (CNS) depressant. This compound exerts its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission. This document synthesizes available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. Due to a scarcity of specific quantitative data for this compound in publicly accessible literature, representative data from structurally and functionally similar barbiturates are included for comparative context. Detailed experimental protocols for key assays used to characterize the CNS depressant effects of barbiturates are also provided, along with visual representations of relevant pathways and workflows to support drug development and research in this area.
Introduction
This compound (5-allyl-5-sec-butylbarbituric acid) is a barbiturate derivative classified as a short- to intermediate-acting sedative-hypnotic.[1][2] Like other members of its class, this compound is a nonselective CNS depressant capable of inducing a spectrum of effects ranging from mild sedation to deep coma and anesthesia at sufficiently high doses.[1] Its primary therapeutic applications have been in the management of insomnia and for sedation.[3] The core mechanism underlying these effects is the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1] This guide aims to provide a detailed technical overview of this compound's pharmacological properties for a scientific audience.
Mechanism of Action
This compound's primary molecular target is the GABA-A receptor, a ligand-gated ion channel that is crucial for inhibitory neurotransmission in the CNS.[1]
Modulation of the GABA-A Receptor
This compound binds to a distinct allosteric site on the GABA-A receptor complex, which is different from the binding site for GABA itself.[1] This binding event does not directly open the channel but rather potentiates the effect of GABA. Specifically, this compound increases the duration of the opening of the chloride (Cl⁻) ion channel that is gated by GABA.[1] This prolonged channel opening leads to an enhanced influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane and a more profound inhibitory postsynaptic potential (IPSP). The overall effect is a potentiation of GABAergic inhibition in the brain, particularly in regions like the thalamus.[1]
At higher concentrations, barbiturates, including likely this compound, can directly activate the GABA-A receptor, even in the absence of GABA, and can also inhibit excitatory neurotransmission mediated by AMPA and kainate receptors.[4]
Pharmacological Data
Specific quantitative pharmacological data for this compound is limited. The following tables present estimated pharmacokinetic parameters for this compound and representative pharmacodynamic data from other short- to intermediate-acting barbiturates to provide a contextual understanding.
Pharmacokinetic Profile
No primary pharmacokinetic studies for this compound in humans are readily available. The parameters below are estimations based on data from structurally similar barbiturates.
| Parameter | Estimated Value | Unit | Description |
| Volume of Distribution (Vd) | 0.65 | L | A theoretical volume representing the extent of drug distribution in the body. |
| Clearance (Cl) | 0.08 | L/kg/h | The volume of plasma cleared of the drug per unit time. |
| Elimination Half-life (t½) | ~15-40 | hours | Time required for the plasma concentration of the drug to decrease by 50%. This is a broad estimate for intermediate-acting barbiturates. |
Pharmacodynamic Profile
The following data are for pentobarbital (B6593769) and phenobarbital (B1680315) and are intended to be representative of the barbiturate class.
| Parameter | Drug | Value | Receptor/Assay | Description |
| EC₅₀ | Pentobarbital | 41 | GABA-A Receptor (rat neocortical neurons) | Concentration for 50% maximal effect on increasing the decay time constant of GABAergic IPSCs.[5] |
| EC₅₀ | Phenobarbital | 144 | GABA-A Receptor (rat neocortical neurons) | Concentration for 50% maximal effect on increasing the decay time constant of GABAergic IPSCs.[5] |
| EC₅₀ | Pentobarbital | 0.33 | GABA-A Receptor (cultured rat hippocampal neurons) | Concentration for 50% maximal effect for direct activation of Cl⁻ current.[6] |
| EC₅₀ | Phenobarbital | 3.0 | GABA-A Receptor (cultured rat hippocampal neurons) | Concentration for 50% maximal effect for direct activation of Cl⁻ current.[6] |
Experimental Protocols
This section details methodologies for key experiments used to characterize the CNS depressant effects of a compound like this compound.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the barbiturate binding site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the barbiturate binding site.
Materials:
-
Rat whole brain membranes (source of GABA-A receptors)
-
[³⁵S]TBPS (t-butylbicyclophosphorothionate) or other suitable radioligand for the picrotoxin/barbiturate site
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.[7]
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [³⁵S]TBPS, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[8]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³⁵S]TBPS against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of GABA-A receptor currents in cultured neurons to assess the modulatory effects of this compound.
Objective: To measure the effect of this compound on the amplitude and kinetics of GABA-activated chloride currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal pipette solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP)
-
GABA
-
This compound
Procedure:
-
Cell Culture: Plate neurons on coverslips and culture until they are suitable for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Recording:
-
Place a coverslip with neurons in the recording chamber and perfuse with external solution.
-
Under microscopic guidance, approach a neuron with a patch pipette filled with internal solution.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -60 mV.[9]
-
-
Drug Application:
-
Apply a low concentration of GABA to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to assess potentiation.
-
Apply a high concentration of GABA to elicit a maximal current response.
-
-
Data Acquisition and Analysis: Record the currents and analyze the changes in peak amplitude, decay time constant, and total charge transfer in the presence of this compound.
In Vivo Assessment of Sedative-Hypnotic Effects: Loss-of-Righting Reflex (LORR)
This assay is used to determine the hypnotic dose (HD₅₀) of a compound.
Objective: To determine the dose of this compound that causes a loss of the righting reflex in 50% of the animals.
Materials:
-
Mice or rats
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration (e.g., intraperitoneal)
-
A V-shaped trough or similar apparatus
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room.
-
Dosing: Administer different doses of this compound to separate groups of animals. Include a vehicle control group.
-
Assessment of LORR: At a set time after administration, place each animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30-60 seconds).[10]
-
Data Analysis: For each dose group, calculate the percentage of animals that exhibit LORR. Use probit analysis to calculate the HD₅₀.
Analytical Methodology
The quantification of this compound in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique.
GC-MS Protocol for this compound Quantification in Plasma
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., a deuterated analog of another barbiturate)
-
Extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.[11]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization: Reconstitute the dried extract with the derivatizing agent and heat to form a volatile derivative of this compound.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column and temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the unknown samples by comparing the peak area ratio of this compound to the internal standard.
Conclusion
This compound is a classic barbiturate CNS depressant that exerts its pharmacological effects through the potentiation of GABAergic neurotransmission at the GABA-A receptor. While specific quantitative data on its pharmacokinetics and pharmacodynamics are not extensively available, its profile can be inferred from its structural class and the well-characterized properties of other short- to intermediate-acting barbiturates. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel CNS depressants. For drug development professionals, a thorough understanding of these methodologies is crucial for preclinical evaluation and lead optimization. For researchers, these protocols serve as a foundation for investigating the nuanced mechanisms of barbiturate action and their effects on neuronal function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. benchchem.com [benchchem.com]
In Vitro vs. In Vivo Effects of Talbutal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talbutal is a short- to intermediate-acting barbiturate (B1230296) that exerts its effects as a central nervous system (CNS) depressant.[1] Like other barbiturates, it can produce a range of effects from mild sedation to deep coma and anesthesia at sufficiently high doses.[1] This technical guide provides an in-depth analysis of the in vitro and in vivo pharmacological effects of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation. Due to the limited availability of specific quantitative data for this compound, representative data from other barbiturates with similar mechanisms of action, such as pentobarbital (B6593769) and phenobarbital (B1680315), are included for comparative purposes and are clearly noted.
Core Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound, both in vitro and in vivo, is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian CNS. This compound binds to a distinct site on the GABA-A receptor, separate from the GABA binding site.[1][2] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a depressant effect on neuronal activity.[3]
dot
Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and other representative barbiturates. It is important to note that specific binding affinity (Ki) and potency (EC50/IC50) values for this compound are not widely available in publicly accessible literature. The data for pentobarbital and phenobarbital are provided to offer a general understanding of the potency of this class of drugs.
In Vitro Data: Receptor Binding and Potentiation
| Compound | Assay | Parameter | Value | Reference |
| This compound | GABA-A Receptor Modulation | Effect | Potentiator of GABA(A) alpha-1 through alpha-6 subunits | [3] |
| Pentobarbital | [35S]TBPS Displacement | Ki (µM) | ~15 | [4] |
| Pentobarbital | GABA Current Potentiation (EC50) | EC50 (µM) | ~20-35 | [5] |
| Pentobarbital | Direct GABA-A Activation (EC50) | EC50 (mM) | 0.33 | [6] |
| Phenobarbital | GABA Current Potentiation (EC50) | EC50 (µM) | 144 | [7] |
| Phenobarbital | Direct GABA-A Activation (EC50) | EC50 (mM) | 3.0 | [6] |
Note: [35S]TBPS (t-butylbicyclophosphorothionate) is a radioligand that binds to the convulsant site within the GABA-A receptor chloride channel, and its displacement is used to assess binding of drugs to the barbiturate site.
In Vivo Data: Sedative, Hypnotic, and Toxicological Effects
| Compound | Species | Endpoint | Route | Value (mg/kg) | Reference |
| Pentobarbital | Mouse | Hypnotic ED50 | i.p. | ~30-40 | [8] |
| Pentobarbital | Rat | Oral LD50 | Oral | 162 | [9] |
| Pentobarbital | Mouse | Oral LD50 | Oral | ~200-300 | [10] |
| Phenobarbital | Mouse | Hypnotic ED50 | i.p. | ~60-80 | [11] |
| Phenobarbital | Rat | Oral LD50 | Oral | ~150-200 | [12] |
| Secobarbital | Mouse | Oral LD50 | Oral | ~125 | [10] |
Note: ED50 (Median Effective Dose) for hypnosis is the dose required to induce loss of the righting reflex in 50% of animals. LD50 (Median Lethal Dose) is the dose that is lethal to 50% of the animals.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound. Below are outlines of key experimental protocols.
In Vitro Experimental Protocols
1. Radioligand Binding Assay (Competitive Displacement)
This assay is used to determine the binding affinity of this compound for the barbiturate binding site on the GABA-A receptor.
-
Preparation of Membranes: Whole brains from rodents (e.g., rats) are homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet the crude membrane fraction, which is then washed multiple times to remove endogenous GABA.[13]
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of a radioligand that binds to the barbiturate site, such as [35S]TBPS.[4] Varying concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Detection and Analysis: After incubation, the membranes are collected by filtration, and the amount of bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[14]
dot
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding characteristics of t-[35S]butylbicyclophosphorothionate in discrete brain regions of rats made tolerant to and dependent on pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]
- 10. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
Talbutal: An In-depth Technical Guide to its Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the theoretical degradation pathways and stability of Talbutal, based on the established chemistry of barbiturates and data from analogous compounds. Due to a lack of publicly available, specific stability studies on this compound, the degradation products and quantitative data presented herein are proposed based on scientific principles and should be considered illustrative. All experimental protocols are generalized and should be adapted and validated for specific laboratory conditions.
Introduction
This compound, with the chemical name 5-allyl-5-sec-butylbarbituric acid, is a barbiturate (B1230296) derivative with a short to intermediate duration of action.[1] As with all pharmaceutical compounds, a thorough understanding of its stability and degradation pathways is critical for the development of safe, effective, and stable dosage forms. Forced degradation studies are essential to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]
This technical guide synthesizes the known degradation chemistry of barbiturates to propose the likely degradation pathways for this compound and provides a framework for conducting comprehensive stability studies.
Proposed Degradation Pathways of this compound
The chemical structure of this compound, featuring a barbituric acid ring and two substituents at the C5 position (an allyl group and a sec-butyl group), is susceptible to degradation through several mechanisms. The primary degradation pathways are anticipated to be hydrolysis and oxidation. Photolytic and thermal degradation may also occur under specific conditions.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for barbiturates, typically involving the cleavage of the barbiturate ring.[4][5] This process is often catalyzed by acidic or basic conditions.
-
Acidic and Basic Hydrolysis: In the presence of acid or base, the amide bonds within the pyrimidine (B1678525) ring of this compound are susceptible to cleavage. This can lead to the formation of a series of ring-opened products, such as malonuric acid derivatives, which may further degrade to substituted malonamides and ultimately to substituted acetic acid and urea.[6][7]
The proposed hydrolytic degradation pathway is visualized in the following diagram:
Caption: Proposed Hydrolytic Degradation Pathway of this compound.
Oxidative Degradation
The substituents at the C5 position of the barbiturate ring are prone to oxidation.[8] For this compound, both the allyl and the sec-butyl groups present sites for oxidative attack.
-
Oxidation of the Allyl Group: The double bond in the allyl group is a likely site for oxidation, which can lead to the formation of epoxides, diols, or cleavage products.
-
Oxidation of the sec-Butyl Group: The sec-butyl group can be oxidized to form hydroxylated derivatives or ketones.
A proposed oxidative degradation pathway is shown below:
Caption: Proposed Oxidative Degradation Pathways of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical degradation in barbiturates. This can involve complex reactions, including ring contraction and dealkylation at the C5 position.[9] The specific photodegradation products of this compound have not been documented, but studies on similar barbiturates suggest that the substituents on the C5 position are likely to be involved.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal degradation. While specific data is unavailable, for barbiturates, thermal stress can lead to decomposition, potentially involving the side chains and the integrity of the barbiturate ring.[10][11]
Stability Studies and Data Presentation
Comprehensive stability studies under forced degradation conditions are necessary to understand the degradation profile of this compound. The following tables present an illustrative summary of the expected outcomes of such studies.
Note: The following data is illustrative and intended to provide a template for presenting results from actual stability studies.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | 15% | Ring-opened products (e.g., substituted malonuric acid) |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 25% | Ring-opened products (e.g., substituted malonamide) |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 10% | Oxidized side-chain derivatives |
| Photolytic | ICH Q1B conditions | 7 days | 25°C | 5% | Photodegradation products (structure to be elucidated) |
| Thermal | Dry Heat | 48 h | 100°C | 8% | Thermal decomposition products |
Table 2: Illustrative Stability Data for a this compound Formulation under ICH Conditions
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.0 | <0.1 |
| 3 Months | 99.5 | 0.2 | |
| 6 Months | 99.1 | 0.4 | |
| 12 Months | 98.2 | 0.8 | |
| 40°C / 75% RH | 0 Months | 100.0 | <0.1 |
| 1 Month | 98.8 | 0.6 | |
| 3 Months | 97.5 | 1.2 | |
| 6 Months | 95.9 | 2.1 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the preliminary stability data of the drug substance.
General Experimental Workflow
Caption: General Workflow for a Forced Degradation Study.
Protocol for Hydrolytic Degradation
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 8 hours).
-
Neutralization: After the specified time, cool the solutions to room temperature and neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation
-
Preparation: To an aliquot of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Analysis: Dilute the solution with the mobile phase and analyze by HPLC.
Protocol for Photodegradation
-
Sample Preparation: Expose a solid sample of this compound and a solution of this compound (in a transparent container) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis. Analyze the control sample concurrently.
Protocol for Thermal Degradation
-
Sample Preparation: Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 100°C) for a specified period (e.g., 48 hours).
-
Analysis: After the specified time, cool the sample to room temperature, dissolve it in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. A typical starting point would be a reversed-phase HPLC method with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks.
Conclusion
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iagim.org [iagim.org]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Talbutal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Talbutal (5-allyl-5-sec-butylbarbituric acid), a short-to-intermediate acting barbiturate (B1230296). The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of published, peer-reviewed NMR data specifically for this compound, the following data is representative of a 5,5-disubstituted barbituric acid, drawing parallels from its structural isomer, Butalbital.
1.1. Representative ¹H NMR Data for this compound
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the sec-butyl and allyl groups, as well as the N-H protons of the barbiturate ring.
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~ 8.0 - 9.0 | Singlet (broad) | - |
| CH =CH₂ (allyl) | ~ 5.7 - 5.9 | Multiplet | - |
| CH=CH ₂ (allyl) | ~ 5.0 - 5.2 | Multiplet | - |
| CH ₂-CH=CH₂ (allyl) | ~ 2.6 - 2.8 | Doublet | ~ 7.0 |
| CH (CH₃)(CH₂CH₃) (sec-butyl) | ~ 2.0 - 2.2 | Multiplet | - |
| CH(CH₃)(CH ₂CH₃) (sec-butyl) | ~ 1.1 - 1.3 | Multiplet | - |
| CH ₃-CH (sec-butyl) | ~ 0.9 - 1.1 | Doublet | ~ 7.0 |
| CH(CH₃)(CH₂CH ₃) (sec-butyl) | ~ 0.7 - 0.9 | Triplet | ~ 7.5 |
1.2. Representative ¹³C NMR Data for this compound
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| C =O (barbiturate ring) | ~ 170 - 185 |
| C H=CH₂ (allyl) | ~ 130 - 135 |
| CH=C H₂ (allyl) | ~ 115 - 120 |
| C-5 (quaternary) | ~ 55 - 65 |
| C H₂-CH=CH₂ (allyl) | ~ 40 - 45 |
| C H(CH₃)(CH₂CH₃) (sec-butyl) | ~ 30 - 40 |
| CH(CH₃)(C H₂CH₃) (sec-butyl) | ~ 25 - 30 |
| C H₃-CH (sec-butyl) | ~ 15 - 20 |
| CH(CH₃)(CH₂C H₃) (sec-butyl) | ~ 10 - 15 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the N-H and C=O bonds of the barbiturate ring, as well as the C=C bond of the allyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3200 (broad) | N-H stretch | Amide (barbiturate ring) |
| ~ 3100 | C-H stretch (sp²) | Alkene (allyl group) |
| ~ 2970, 2880 | C-H stretch (sp³) | Alkyl (sec-butyl group) |
| ~ 1700-1750 (strong, multiple bands) | C=O stretch | Amide/Ureide (barbiturate ring) |
| ~ 1640 | C=C stretch | Alkene (allyl group) |
| ~ 1460, 1380 | C-H bend | Alkyl (sec-butyl group) |
| ~ 920, 990 | =C-H bend (out-of-plane) | Alkene (allyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) mode, barbiturates like this compound are known to undergo significant fragmentation.[1]
| m/z | Proposed Fragment Ion | Notes |
| 224 | [C₁₁H₁₆N₂O₃]⁺ | Molecular ion (M⁺), often of low abundance in EI. |
| 167 | [M - C₄H₉]⁺ | Loss of the sec-butyl group.[2] |
| 153 | [M - C₅H₇]⁺ | Likely involves rearrangement and loss from the sec-butyl and allyl groups.[2] |
| 124 | [C₆H₆N₂O₂]⁺ | Fragmentation of the barbiturate ring.[2] |
| 97 | [C₆H₁₃]⁺ | Fragment corresponding to the sec-butyl and part of the allyl group.[2] |
Experimental Protocols
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the this compound KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
4.3. Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce structural information.
Visualizations
Caption: General workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Proposed mass spectral fragmentation pathway for this compound under Electron Ionization (EI).
References
A Technical Guide to the Solubility of Talbutal in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Talbutal (5-allyl-5-sec-butylbarbituric acid), a short- to intermediate-acting barbiturate (B1230296). Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is critical for various stages of drug development, including formulation, analytical method development, and bioavailability assessment. This document summarizes the available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides visual representations of key experimental and logical workflows.
Core Properties of this compound
This compound is a derivative of barbituric acid and is classified as a sedative-hypnotic.[1][2] Its chemical structure and properties, such as its molecular weight of 224.26 g/mol , influence its solubility characteristics.[1][3]
This compound Solubility Profile
Data Presentation: Quantitative and Qualitative Solubility
The following table summarizes the known solubility of this compound. It is important to note that for many common organic solvents, only qualitative descriptions are available.
| Solvent System | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 1810 mg/L | Quantitative[1] |
| Petroleum Ether | Not Specified | Practically Insoluble | Qualitative[1] |
| Alcohol (Ethanol) | Not Specified | Soluble | Qualitative[1] |
| Chloroform | Not Specified | Soluble | Qualitative[1] |
| Ether | Not Specified | Soluble | Qualitative[1] |
| Acetone | Not Specified | Soluble | Qualitative[1] |
| Glacial Acetic Acid | Not Specified | Soluble | Qualitative[1] |
| Fixed Alkali Hydroxide Solutions | Not Specified | Soluble | Qualitative[1] |
Experimental Protocols for Solubility Determination
A standardized and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable approach to ascertain the saturation concentration of this compound in a given solvent.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a laboratory solvent.
1. Materials and Equipment:
-
This compound (solid, pure form)
-
Selected laboratory solvent (e.g., ethanol, methanol, acetone)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the selected solvent. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath, typically set at 25 °C or 37 °C. The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Preparation: After the equilibration period, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.
-
Analysis: The filtered, saturated solution is then appropriately diluted with the solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor, and is typically expressed in units such as mg/mL or g/100mL.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound's solubility using the shake-flask method.
Logical Relationships in Barbiturate Solubility
The solubility of barbiturates like this compound is governed by their chemical structure and the nature of the solvent. The following diagram illustrates the general principles of barbiturate solubility.
References
Methodological & Application
Application Notes and Protocols for Talbutal Dosage Calculation in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talbutal, also known as 5-allyl-5-sec-butylbarbituric acid, is a central nervous system (CNS) depressant belonging to the barbiturate (B1230296) class of drugs.[1] Like other barbiturates, its primary mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] This results in dose-dependent effects ranging from mild sedation to deep surgical anesthesia.[2]
These application notes provide a framework for calculating and administering this compound in rodent models for research purposes. Due to the limited availability of specific data for this compound, dosages for the more commonly used short to intermediate-acting barbiturate, Pentobarbital, are provided as a comparative reference to aid in the design of pilot studies.
Quantitative Data Summary
The following tables summarize recommended administration parameters and comparative dosage information for barbiturates in mice and rats. These values should be used as a starting point for pilot studies with this compound.
Table 1: Recommended Administration Volumes and Needle Gauges for Rodents
| Route of Administration | Mouse | Rat |
| Intraperitoneal (IP) | ||
| Maximum Volume | 10 ml/kg | 10 ml/kg |
| Recommended Needle Gauge | 23-27 G | 21-25 G |
| Intravenous (IV) - Tail Vein | ||
| Maximum Volume | 5 ml/kg | 5 ml/kg |
| Recommended Needle Gauge | 27-30 G | 24-27 G |
| Subcutaneous (SC) | ||
| Maximum Volume | 10 ml/kg | 10 ml/kg |
| Recommended Needle Gauge | 25-27 G | 23-25 G |
| Oral (PO) - Gavage | ||
| Maximum Volume | 10 ml/kg | 10 ml/kg |
| Recommended Needle Gauge | 18-22 G (with ball tip) | 16-20 G (with ball tip) |
Table 2: Comparative Anesthetic Dosages of Barbiturates in Rodents
| Anesthetic Agent | Species | Route | Anesthetic Dose (mg/kg) | Euthanasia Dose (mg/kg) |
| Pentobarbital | Mouse | IP | 40-60[3] | ≥ 90-100[3] |
| Rat | IP | 40-50 (sedation)[4] | Not specified | |
| 70-85 (anesthesia)[4] | ||||
| This compound (Proposed Pilot Study Range) | Mouse | IP | Begin with low dose pilot studies (e.g., 20-30 mg/kg) | To be determined |
| Rat | IP | Begin with low dose pilot studies (e.g., 20-30 mg/kg) | To be determined |
Note: The response to barbiturates can vary significantly based on the animal's strain, age, sex, and health status.[5] Female rodents may require higher doses of some anesthetics compared to males.[6]
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Sterile Water for Injection, 0.9% Sodium Chloride)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile 0.22 µm syringe filters
Protocol:
-
Calculate Required Amount: Determine the desired concentration and total volume of the this compound solution based on the planned dosage and the number of animals.
-
Weighing: Under aseptic conditions, accurately weigh the required amount of this compound powder.
-
Dissolution: Aseptically transfer the weighed powder into a sterile vial. Add a portion of the sterile vehicle and vortex until the powder is completely dissolved.
-
Volume Adjustment: Add the remaining sterile vehicle to achieve the final desired concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile, labeled vial. This is critical for parenteral administration to prevent microbial contamination and particulate matter injection.[7]
-
Labeling and Storage: Label the vial with the drug name, concentration, preparation date, and expiration date. Store as recommended for barbiturate solutions, typically protected from light at 4°C. It is advisable to use freshly prepared solutions.[7]
Administration of this compound
3.2.1. Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[8]
-
Injection: Insert a 23-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the this compound solution.
-
Post-Injection: Withdraw the needle and return the animal to a clean, warm cage for observation.
3.2.2. Intravenous (IV) Injection Protocol (Lateral Tail Vein)
-
Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warm the tail with a heat lamp or warm water to induce vasodilation, making the lateral tail veins more visible.[7]
-
Injection: Using a 27-30 gauge needle, cannulate one of the lateral tail veins. Successful entry may be indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Anesthetic Monitoring
Continuous monitoring of the animal is crucial from induction through full recovery.
-
Induction: Observe the time to the loss of the righting reflex.
-
Depth of Anesthesia:
-
Respiratory Rate: Monitor the rate and pattern of breathing. A significant drop in respiratory rate can indicate an anesthetic overdose.[9]
-
Reflexes: Check for the absence of a pedal withdrawal reflex (toe pinch) to confirm a surgical plane of anesthesia.
-
-
Physiological Support:
-
Thermoregulation: Maintain the animal's body temperature using a heating pad, as anesthetics can induce hypothermia.
-
Eye Care: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Recovery: Monitor the animal continuously in a warm, clean cage until it is fully ambulatory.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Administration in Rodents.
Caption: Simplified Signaling Pathway of this compound at the GABA-A Receptor.
References
- 1. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 6. Gender differences in the pharmacodynamics of barbiturates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Utilizing Talbutal as a Positive Control in Sedative Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Talbutal, a short to intermediate-acting barbiturate, as a positive control in preclinical sedative studies. The protocols outlined below are foundational for assessing the sedative and hypnotic potential of novel chemical entities.
Introduction to this compound as a Positive Control
This compound (5-allyl-5-sec-butylbarbituric acid) is a central nervous system (CNS) depressant that enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This mechanism of action, shared with other barbiturates, results in dose-dependent sedation, hypnosis, and, at higher doses, anesthesia.[2] Its established sedative properties make it an appropriate positive control for in vivo pharmacological studies aimed at identifying and characterizing new sedative-hypnotic agents.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other barbiturates, binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols for Assessing Sedative Effects
The following are standard preclinical assays to evaluate the sedative properties of a test compound, using this compound as a positive control.
Locomotor Activity Test
This test assesses the effect of a compound on spontaneous motor activity in an open field. A reduction in locomotor activity is indicative of a sedative effect.
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Talbutal in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talbutal is a short to intermediate-acting barbiturate (B1230296) derivative that acts as a nonselective central nervous system depressant.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides detailed application notes and protocols for the determination of this compound in plasma using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Pharmacokinetic Profile and Plasma Protein Binding
Understanding the pharmacokinetic properties of this compound is essential for designing effective analytical methods. Barbiturates are widely distributed throughout the body and can readily cross the placental barrier.[2] The distribution and elimination of barbiturates like this compound are significantly influenced by factors such as lipid solubility and plasma protein binding.[2] While the specific plasma protein binding percentage for this compound is not extensively documented, barbiturates as a class are known to bind to plasma proteins, primarily albumin.[3] This binding is a critical consideration for sample preparation, as the unbound fraction is the pharmacologically active portion.[3] Therefore, methods that efficiently disrupt this binding are necessary for accurate total drug quantification.
Analytical Methodologies
The quantification of this compound in plasma can be effectively achieved using either LC-MS/MS or GC-MS. LC-MS/MS is generally preferred due to its high sensitivity, specificity, and reduced need for sample derivatization.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a robust and sensitive method for the quantification of this compound in plasma. The following sections detail a recommended protocol.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
-
Reagents and Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound certified reference material
-
Butalbital-d5 (or other suitable deuterated analog) as an internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Butalbital-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation.[5]
-
Mobile Phase:
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[6]
-
Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.[6]
-
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[5]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for barbiturates.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: As this compound is a structural isomer of butalbital, the MRM transitions for butalbital can be used as a starting point for optimization.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 223.1 | 180.0 | Optimize for instrument |
| This compound (Qualifier) | 223.1 | 42.0 | Optimize for instrument |
| Butalbital-d5 (IS) | 228.1 | 42.0 | Optimize for instrument |
4. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: A linear range of 2 to 2000 ng/mL is typically achievable for barbiturates in plasma.[5]
-
Precision and Accuracy: Intra- and inter-day precision should be ≤15% (≤20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[5]
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Matrix Effect: Should be assessed to ensure that endogenous plasma components do not interfere with the quantification.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. For similar barbiturates, LOQs of 0.5 ng/mL have been reported.[5]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%) | 85 - 115% | 92 - 108% |
| Inter-day Accuracy (%) | 85 - 115% | 90 - 110% |
| Extraction Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | Within acceptable limits | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of barbiturates.[8] It often requires derivatization to improve the volatility and chromatographic properties of the analytes.[8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique for GC-MS analysis of barbiturates.
-
Reagents and Materials:
-
Human plasma
-
This compound certified reference material
-
Barbital or a deuterated analog as an internal standard (IS)
-
Acidic phosphate (B84403) buffer (pH 5-6)
-
Methylene (B1212753) chloride or other suitable organic solvent
-
Trimethylanilinium hydroxide (B78521) (TMAH) in methanol (for derivatization)
-
Glass centrifuge tubes
-
-
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add the internal standard.
-
Add 1 mL of acidic phosphate buffer and vortex.
-
Add 5 mL of methylene chloride and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of TMAH in methanol for "flash methylation" in the GC injection port.[8]
-
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of ~150°C, ramped to ~280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LOQ) | S/N ≥ 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 15% |
| Intra-day Accuracy (%) | 85 - 115% | 90 - 110% |
| Inter-day Accuracy (%) | 85 - 115% | 88 - 112% |
| Extraction Recovery (%) | Consistent and reproducible | > 80% |
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: GC-MS Experimental Workflow for this compound Quantification.
Caption: Comparison of LC-MS/MS and GC-MS for this compound Analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effects of total plasma concentration and age on tolbutamide plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Butalbital - Wikipedia [en.wikipedia.org]
- 8. GC/MS confirmation of barbiturates in blood and urine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the HPLC-MS/MS-Based Identification of Talbutal Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the identification of Talbutal metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a short- to intermediate-acting barbiturate (B1230296), undergoes hepatic metabolism, primarily through oxidation of its side chains. This guide outlines a complete workflow, from sample preparation of biological matrices to the final analysis and data interpretation. The methodologies presented are based on established principles of barbiturate analysis and inferred metabolic pathways analogous to structurally similar compounds, offering a robust framework for research and drug development applications.
Introduction
This compound (5-allyl-5-sec-butylbarbituric acid) is a central nervous system depressant belonging to the barbiturate class of drugs.[1] Like other barbiturates, its pharmacological activity is terminated primarily by metabolic transformation in the liver prior to renal excretion.[2] Understanding the metabolic fate of this compound is crucial for pharmacokinetic studies, toxicological assessments, and in the development of new chemical entities. HPLC-MS/MS is the analytical technique of choice for such investigations due to its high sensitivity, selectivity, and ability to provide structural information for metabolite identification.[3] This application note details a reliable method for the extraction and analysis of this compound and its putative metabolites from biological matrices.
Proposed Metabolic Pathway of this compound
While specific metabolic studies on this compound are not extensively documented in the readily available literature, its metabolism can be inferred from that of its structural isomer, Butalbital. The primary metabolic routes for barbiturates involve oxidation of the C5 substituents.[2] For this compound, this would involve hydroxylation of the allyl and sec-butyl side chains, potentially followed by further oxidation to form carboxylic acids or diols. The major anticipated Phase I metabolites are mono-hydroxylated derivatives, which may subsequently undergo Phase II conjugation (e.g., glucuronidation) to facilitate excretion.
Below is a diagram illustrating the proposed primary metabolic pathway of this compound.
Caption: Proposed Metabolic Pathway of this compound.
Experimental Protocols
This section details the complete protocol for the analysis of this compound and its metabolites in a biological matrix such as urine.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for cleaner extracts and to minimize matrix effects.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 100 mM sodium acetate (B1210297) buffer (pH 5.0).
-
Column Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 100 mM sodium acetate buffer (pH 5.0).
-
Sample Loading: Apply the pre-treated sample to the SPE cartridge and allow it to pass through slowly under gravity or light vacuum.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
HPLC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Instrument dependent, optimize for best signal.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: Quantitative Parameters
The following table summarizes the proposed quantitative data for this compound and its putative metabolites. The MRM transitions for the metabolites are proposed based on common fragmentation patterns of hydroxylated barbiturates, such as the loss of water and side-chain cleavage. These should be confirmed with authentic standards when available.
| Analyte | Proposed Metabolite Structure | Precursor Ion [M-H]⁻ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | Parent Drug | 223.1 | 180.1 | 140.1 |
| Hydroxy-Talbutal (Allyl Chain) | Hydroxylation on the allyl group | 239.1 | 221.1 (Loss of H₂O) | 180.1 |
| Hydroxy-Talbutal (sec-Butyl Chain) | Hydroxylation on the sec-butyl group | 239.1 | 221.1 (Loss of H₂O) | 196.1 |
| This compound Diol | Dihydroxylation of the side chains | 255.1 | 237.1 (Loss of H₂O) | 219.1 (Loss of 2H₂O) |
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental Workflow Diagram.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a comprehensive framework for the identification and potential quantification of this compound metabolites in biological samples. By leveraging established sample preparation techniques and optimized chromatographic and mass spectrometric conditions, this protocol offers the necessary sensitivity and selectivity for metabolic profiling. The proposed metabolic pathway and MRM transitions serve as a robust starting point for researchers, though it is recommended to confirm these with synthesized analytical standards for full validation. This methodology is well-suited for applications in drug metabolism research, clinical toxicology, and forensic science.
References
Application Notes and Protocols for Establishing a Talbutal-Induced Seizure Model in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a reproducible Talbutal-induced seizure model in mice. This model is a valuable tool for studying the pathophysiology of seizures and for the preclinical evaluation of potential anti-epileptic drugs.
Introduction
This compound is a barbiturate (B1230296) derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] Its mechanism of action involves potentiating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression.[1] At appropriate doses, this modulation of GABAergic neurotransmission can induce seizures in rodents, providing a consistent and quantifiable model for epilepsy research. Understanding the underlying signaling pathways is crucial for interpreting experimental results. The primary mechanism involves the enhancement of GABA-A receptor activity, which in turn influences the balance of excitatory (glutamatergic) and inhibitory (GABAergic) signaling in the brain.[2][3]
Data Presentation
Table 1: this compound Toxicity Data
A critical aspect of establishing a seizure model with a CNS depressant is understanding its toxicity profile to select appropriate doses for seizure induction without causing excessive mortality. The following table summarizes the reported median lethal dose (LD50) of this compound in rodents. It is important to note that the seizure-inducing dose will be significantly lower than the LD50.
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 800 |
| Rat | Oral | 600 |
| Rat | Intraperitoneal | 300 |
Data sourced from the Registry of Toxic Effects of Chemical Substances (RTECS).[4]
Table 2: Recommended Dose-Finding Study for Seizure Induction
Due to the limited availability of specific seizure-inducing doses of this compound in the literature, a dose-finding study is an essential first step. The following table outlines a suggested starting point for such a study. Researchers should carefully observe and document the behavioral responses at each dose.
| Dose Group | This compound Dose (mg/kg, i.p.) | Expected Outcome |
| 1 | 25 | Mild sedation, potential myoclonic jerks |
| 2 | 50 | Sedation, potential for clonic seizures |
| 3 | 75 | Likely induction of tonic-clonic seizures |
| 4 | 100 | Increased severity and duration of seizures |
Note: Doses are suggested based on general barbiturate pharmacology and should be adjusted based on the specific mouse strain, age, and sex. A pilot study is mandatory to determine the optimal dose that induces consistent, measurable seizures without significant mortality.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Alkaline solution (e.g., 0.1 M NaOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of alkaline solution to dissolve the this compound, as it is poorly soluble in neutral water.
-
Once dissolved, add sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Measure the pH of the final solution and adjust to a physiologically compatible range (approximately 7.4) using dilute HCl or NaOH as needed.
-
Prepare fresh on the day of the experiment.
Protocol 2: Induction of Seizures
Materials:
-
Adult mice (e.g., C57BL/6 or CD-1, 8-12 weeks old)
-
Prepared this compound solution
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
-
Observation chambers (e.g., clear polycarbonate cages)
-
Video recording equipment
Procedure:
-
Allow mice to acclimate to the experimental room for at least 1 hour before the experiment.
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer the predetermined dose of this compound via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in an individual observation chamber.
-
Begin video recording and observation for the onset, duration, and severity of seizures for at least 30-60 minutes post-injection.
Protocol 3: Behavioral Seizure Scoring
Seizure severity should be quantified using a standardized scoring system, such as a modified Racine scale.
Modified Racine Scale for Mice:
-
Stage 0: No behavioral change.
-
Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).
-
Stage 2: Head nodding.
-
Stage 3: Unilateral forelimb clonus.
-
Stage 4: Bilateral forelimb clonus with rearing.
-
Stage 5: Rearing and falling (loss of postural control).
-
Stage 6: Generalized tonic-clonic seizure with loss of righting reflex.
Record the latency to the first seizure, the duration of each seizure, and the maximum seizure stage reached for each animal.
Protocol 4: Electroencephalogram (EEG) Recording
For a more detailed assessment of seizure activity, EEG recordings are recommended. This requires surgical implantation of electrodes prior to the seizure induction experiment.
Surgical Procedure (brief overview):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Expose the skull and implant stainless steel screw electrodes over the cortical regions of interest (e.g., frontal cortex, hippocampus).
-
A reference electrode is typically placed over the cerebellum.
-
Secure the electrodes and a head mount with dental cement.
-
Allow the animal to recover for at least one week before experimentation.
EEG Recording Procedure:
-
Connect the mouse's head mount to a preamplifier and EEG recording system.
-
Record a baseline EEG for at least 15-30 minutes before this compound administration.
-
Administer this compound as described in Protocol 2.
-
Continuously record the EEG during the observation period to detect epileptiform discharges (e.g., spike-wave discharges, polyspikes).[5]
-
Analyze the EEG data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and the characteristics of seizure-related electrical activity.[6]
Visualizations
Caption: Experimental workflow for the this compound-induced seizure model in mice.
Caption: Signaling pathway of this compound-induced seizures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prevalent co-release of glutamate and GABA throughout the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-CQ3850000-Chemical Toxicity Database [drugfuture.com]
- 5. EEG and behavior patterns during experimental status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracranial electroencephalography features of young and old mice under midazolam administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Talbutal in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talbutal, a short to intermediate-acting barbiturate, functions as a central nervous system (CNS) depressant.[1] Like other barbiturates, it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Specifically, this compound binds to the GABA-A receptor at a site distinct from GABA itself, increasing the duration of chloride ion channel opening, which leads to prolonged postsynaptic inhibition.[1][2] While clinically used for its sedative and hypnotic properties, the long-term administration of this compound in a research setting allows for the investigation of neurobehavioral adaptations, including tolerance, dependence, withdrawal, and effects on cognition and mood-related behaviors. These notes provide an overview of key considerations and protocols for conducting such studies.
Data Presentation: Quantitative Effects of Long-Term Barbiturate Administration
The following tables summarize quantitative data from studies on the long-term administration of barbiturates in rodents. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from studies using other barbiturates, such as phenobarbital (B1680315) and pentobarbital (B6593769), are included as representative examples.
Table 1: Effects of Chronic Barbiturate Administration on Behavioral Outcomes in Rodents
| Barbiturate | Species | Dose | Duration | Behavioral Assay | Key Findings | Reference |
| Phenobarbital | Rat | 15 mg/kg/day | 2 weeks | Spontaneous Activity | Increased spontaneous activity. | [3] |
| Phenobarbital | Rat | 60 mg/kg/day | 2 weeks | Spontaneous Activity | Decreased spontaneous activity. | [3] |
| Phenobarbital | Rat | 60 mg/kg/day | 2 weeks | Brain Growth | 12% reduction in brain growth. | [3] |
| Phenobarbital | Rat | 15 mg/kg/day | 2 weeks | Brain Growth | 3% reduction in brain growth. | [3] |
Table 2: Molecular Adaptations to Chronic Barbiturate Exposure
| Barbiturate Class | Brain Region | Molecular Target | Observed Change | Implication | Reference |
| Barbiturates | Various | GABA-A Receptor α1 subunit | Downregulation | Tolerance, reduced inhibitory tone | [4] |
| Barbiturates | Various | GABA-A Receptor α4 subunit | Upregulation (compensatory) | Altered pharmacology, potential for benzodiazepine (B76468) resistance | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chronic this compound Administration
Long-term administration of this compound leads to adaptive changes in neuronal signaling, primarily centered around the GABA-A receptor. The following diagram illustrates the key molecular events.
Caption: Signaling pathway of chronic this compound administration.
Experimental Workflow for Behavioral Assessment
A typical workflow for assessing the long-term behavioral effects of this compound is outlined below.
Caption: Experimental workflow for behavioral studies.
Experimental Protocols
Protocol 1: Chronic this compound Administration
Objective: To establish a regimen for the long-term administration of this compound to rodents for subsequent behavioral analysis.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9%)
-
Animal scale
-
Syringes and needles (e.g., 25-27 gauge)
-
Rodents (e.g., adult male Wistar rats or C57BL/6 mice)
Procedure:
-
Habituation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment. Handle the animals daily for 3-5 days to reduce stress associated with handling and injections.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (e.g., 1-5 ml/kg for rats, 10 ml/kg for mice). For example, to achieve a 15 mg/kg dose in a rat with an injection volume of 1 ml/kg, the solution concentration would be 15 mg/ml.
-
Dosing:
-
Weigh each animal daily to ensure accurate dosing.
-
Administer this compound via intraperitoneal (IP) injection.
-
A suggested starting dose, based on studies with other barbiturates, could be in the range of 15-60 mg/kg for rats.[3] Dose-response studies are recommended to determine the optimal dose for the desired behavioral effect without excessive sedation.
-
Administer the injections at the same time each day to maintain consistent drug levels and circadian rhythm.
-
-
Duration: Continue daily administration for the desired study period, typically ranging from 2 to 4 weeks, to induce neuroadaptive changes.
-
Control Group: Administer an equivalent volume of sterile saline to a control group of animals following the same schedule.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents following chronic this compound administration.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[5]
-
Testing Conditions: The test should be conducted under dim lighting conditions.
-
Procedure:
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[5][7]
Protocol 3: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To evaluate spatial learning and memory in rodents after long-term this compound treatment.
Materials:
-
Circular water tank (pool)
-
Submersible platform
-
Non-toxic white paint or milk to make the water opaque
-
Visual cues placed around the room
-
Video camera and tracking software
Procedure:
-
Pool Setup: Fill the tank with water (22-26°C) and make it opaque.[9][10] Place the escape platform 1-2 cm below the water surface in one of the quadrants.[11]
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the animal into the water at one of four randomly assigned start positions, facing the wall of the pool.[9][10]
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[9]
-
If the animal does not find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[9]
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.[12]
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. A preference for the target quadrant indicates spatial memory.
-
Protocol 4: Assessment of Barbiturate Withdrawal
Objective: To quantify the severity of withdrawal symptoms following the cessation of chronic this compound administration, indicating physical dependence.
Materials:
-
Observation cages
-
A scoring sheet for withdrawal symptoms
Procedure:
-
Cessation of Treatment: Abruptly stop the chronic administration of this compound.
-
Observation Period: Observe the animals at regular intervals (e.g., every 2-4 hours) for 24-72 hours, as the onset and peak of withdrawal symptoms can vary.[13]
-
Scoring of Withdrawal Signs: Observe and score the presence and severity of withdrawal symptoms, which may include:[13][14]
-
Tremors (fine to gross)
-
Spontaneous convulsions or seizures
-
Hyperactivity or agitation
-
Piloerection
-
Increased startle response
-
Teeth chattering
-
Wet dog shakes
-
A scoring system can be developed where each sign is given a numerical value based on its severity.
-
-
Data Analysis: Sum the scores for each animal at each time point to obtain a total withdrawal score. Compare the scores of the this compound-treated group to the saline-treated control group.
Conclusion
The long-term administration of this compound in behavioral studies provides a valuable model for understanding the neurobiological basis of barbiturate-induced alterations in behavior and the development of tolerance and dependence. The protocols outlined above offer a framework for conducting these investigations in a systematic and reproducible manner. Researchers should carefully consider dose selection and the timing of behavioral assessments to obtain meaningful and interpretable data.
References
- 1. Long-term effect of pentobarbital anesthesia on neophobia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. Phenobarbital: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wikem.org [wikem.org]
- 14. health.maryland.gov [health.maryland.gov]
Application Notes and Protocols for the Preparation of Talbutal Solutions for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Talbutal solutions intended for intraperitoneal (IP) injection in a research setting. This compound, a short to intermediate-acting barbiturate (B1230296), acts as a positive allosteric modulator of the GABA-A receptor, making it a compound of interest for studies requiring sedation, hypnosis, or anesthesia. Proper preparation of parenteral solutions is critical to ensure the safety, stability, and efficacy of the compound.
Physicochemical Data and Formulation Considerations
This compound is a weak acid and is practically insoluble in water. To prepare a solution suitable for injection, it is typically converted to its sodium salt, which is more soluble in aqueous vehicles. The formulation of injectable barbiturates is governed by their physicochemical properties, requiring specific conditions to ensure solubility and stability.
| Parameter | Value/Recommendation | Rationale & References |
| Chemical Formula | C₁₁H₁₆N₂O₃ | [cite: ] |
| Molecular Weight | 224.26 g/mol | [cite: ] |
| pKa | 7.79 at 25 °C | [cite: ] |
| Aqueous Solubility | 1810 mg/L at 25 °C | [cite: ] |
| Recommended Solvent/Vehicle | Sterile Water for Injection, USP, with alkalinizing agents, or a co-solvent system of propylene (B89431) glycol, ethanol (B145695), and water for injection. | Barbiturate salts are more soluble in alkaline solutions. Co-solvent systems are often used for poorly water-soluble drugs. [cite: ] |
| pH of Reconstituted Solution | Approximately 9.5 - 10.5 | An alkaline pH is crucial for the stability and solubility of barbiturate salts. [cite: ] |
| Buffering Agent | Anhydrous Sodium Carbonate or Sodium Hydroxide (B78521) | To adjust and maintain the alkaline pH required for solubility and stability. |
| Appearance of Solution | Clear and free of particulate matter | Visual inspection is critical to ensure complete dissolution and absence of precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Solution in Sterile Water
This protocol describes the preparation of a 10 mg/mL this compound sodium solution. Adjust concentrations as needed for specific experimental requirements. All procedures must be performed under aseptic conditions in a laminar flow hood.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
0.1 M Sodium Hydroxide solution, sterile
-
Sterile 50 mL conical tube or vial
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
pH meter or pH indicator strips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder and place it into a sterile 50 mL conical tube.
-
Initial Dissolution: Add approximately 8 mL of Sterile Water for Injection to the tube. Vortex the mixture. The this compound will not fully dissolve at this stage.
-
pH Adjustment: While continuously monitoring the pH, slowly add 0.1 M sterile sodium hydroxide solution dropwise to the suspension. Vortex the solution after each addition until the this compound is completely dissolved. The target pH should be between 9.5 and 10.5.
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable within the target range, add Sterile Water for Injection to bring the final volume to 10 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration (10 mg/mL), date of preparation, and "For Research Use Only." The solution should be used promptly after preparation. Stability of the reconstituted solution should be determined for longer-term storage.
Protocol 2: Preparation of this compound Solution in a Co-Solvent Vehicle
This protocol is adapted from common vehicles for injectable barbiturates and may be suitable for achieving higher concentrations of this compound.
Materials:
-
This compound powder
-
Propylene Glycol, USP
-
Ethanol (95%), USP
-
Sterile Water for Injection, USP
-
0.1 M Sodium Hydroxide solution, sterile
-
Sterile 50 mL conical tube or vial
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
pH meter or pH indicator strips
-
Vortex mixer
Procedure:
-
Vehicle Preparation: In a sterile container, prepare the vehicle by mixing 4 mL of propylene glycol and 1 mL of 95% ethanol.
-
Dissolution of this compound: Accurately weigh the desired amount of this compound powder and add it to the vehicle. Vortex until the powder is fully wetted.
-
Addition of Water and pH Adjustment: Slowly add Sterile Water for Injection to the mixture while vortexing. The final volume of water will depend on the desired final concentration of the co-solvents (e.g., for a 40% propylene glycol, 10% ethanol final concentration in 10 mL, add water to a final volume of 10 mL). If necessary, adjust the pH to approximately 9.5 with a minimal amount of 0.1 M sterile sodium hydroxide.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Labeling and Storage: Label the final vial with the compound name, concentration, vehicle composition, date of preparation, and "For Research Use Only." Store as appropriate, protected from light.
Dosage and Administration for Intraperitoneal Injection
The following table provides suggested dosage ranges for this compound for intraperitoneal injection in mice. These are starting points and the optimal dose should be determined empirically for each specific experimental model and strain.
| Parameter | Recommended Range | Route of Administration | Notes |
| Hypnotic Dose | 15 - 30 mg/kg | Intraperitoneal (IP) | Should induce sleep without loss of righting reflex for an extended period. |
| Anesthetic Dose | 40 - 80 mg/kg | Intraperitoneal (IP) | Should induce a surgical plane of anesthesia (loss of pedal withdrawal reflex). Start with a lower dose and assess the depth of anesthesia. |
| Intraperitoneal LD₅₀ (Mice) | 116 mg/kg | Intraperitoneal (IP) | This is the reported median lethal dose and should be a critical consideration for dose selection and animal monitoring. [cite: ] |
Administration Protocol:
-
Animal Restraint: Properly restrain the animal to ensure accurate and safe injection.
-
Injection Site: The recommended IP injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection Procedure: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that a blood vessel or organ has not been penetrated before injecting the solution.
Mechanism of Action and Signaling Pathway
This compound, like other barbiturates, exerts its effects by interacting with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA by increasing the duration of chloride ion channel opening. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. At higher concentrations, barbiturates can directly activate the GABA-A receptor, further contributing to their sedative and hypnotic effects.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and administering this compound solutions for an in vivo experiment.
Application Notes: The Use of Talbutal in Terminal Procedures for Animal Research
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. These guidelines are for informational purposes and must be adapted to comply with institutional, national, and international regulations, such as those provided by the American Veterinary Medical Association (AVMA).[1][2] The use of expired anesthetics, analgesics, or euthanasia agents is not permitted in any animal procedure.[3][4]
Introduction to Talbutal
This compound is a barbiturate (B1230296) with a short to intermediate duration of action.[5][6] It is classified as a Schedule III controlled substance in the United States.[5][7] Like other barbiturates, this compound functions as a nonselective central nervous system (CNS) depressant, capable of inducing states ranging from mild sedation to deep coma and anesthesia at therapeutic doses.[5][8]
In the context of animal research, barbiturates are a recommended and acceptable agent for humane euthanasia when administered at a high dose.[9][10][11] The overdose causes a rapid loss of consciousness, followed by respiratory and cardiac arrest, ensuring a humane death.[2][11] While specific euthanasia protocols for this compound are not as widely published as those for pentobarbital, the principles of barbiturate overdose are directly applicable.
Mechanism of Action
This compound exerts its effects by interacting with the gamma-aminobutyric acid type A (GABA-A) receptor in the CNS.[5][7] It binds to a specific site on the receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[7] This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and profound depression of the central nervous system.[5][8] At an overdose concentration, this CNS depression leads to the cessation of respiratory and cardiac function.
Caption: Mechanism of this compound at the GABA-A receptor.
Data Presentation
Quantitative data is summarized for clarity. Dosages are based on guidelines for barbiturates, primarily pentobarbital, which is the most cited agent for euthanasia in laboratory animals.[11][12]
Table 1: Pharmacological Profile of this compound
| Property | Description | Reference(s) |
|---|---|---|
| Drug Class | Barbiturate | [5][7][13] |
| Duration of Action | Short to Intermediate | [5][6][13] |
| Mechanism | Positive Allosteric Modulator of GABA-A Receptor | [5][7][8] |
| Legal Status (U.S.) | Schedule III Controlled Substance | [5][7] |
| Primary Effect | Central Nervous System (CNS) Depression |[5][8] |
Table 2: Recommended Dosages for Barbiturate Euthanasia (Based on Pentobarbital)
| Species | Route of Administration | Recommended Dosage | Reference(s) |
|---|---|---|---|
| Rodents (Mice, Rats) | Intraperitoneal (IP) | 100 - 200 mg/kg | [14][15] |
| Rodents (Mice, Rats) | Intravenous (IV) | 100 mg/kg | |
| Rabbits | Intravenous (IV) | 100 mg/kg | [10][15] |
| Amphibians / Reptiles | Intracoelomic (IC) | 60 - 100 mg/kg | [10] |
| Birds | Intravenous (IV) / Intracoelomic (IC) | 100 - 150 mg/kg | [10][12] |
| General Principle | Any Species | ≥3 times the anesthetic dose |[9][11] |
Detailed Protocol: Euthanasia via Barbiturate Overdose
This protocol outlines the necessary steps for performing a terminal procedure using a barbiturate overdose.
4.1 Objective To achieve humane euthanasia in a research animal via a lethal overdose of a barbiturate agent like this compound, resulting in rapid unconsciousness followed by respiratory and cardiac arrest.
4.2 Materials
-
Pharmaceutical-grade barbiturate solution (e.g., this compound, Pentobarbital)
-
Sterile syringes of appropriate volume
-
Sterile needles of appropriate gauge for the species and route of injection (e.g., 23-27g for rodents)[14]
-
Personal Protective Equipment (PPE): lab coat, gloves
-
Calibrated scale for accurate animal weight
-
A quiet, clean cage or area for the procedure[14]
-
Carcass disposal bags compliant with institutional guidelines
4.3 Procedure
Caption: Standard workflow for barbiturate euthanasia.
Step-by-Step Methodology:
-
Animal Preparation: Accurately weigh the animal to ensure correct dosage calculation. Handle the animal gently to minimize stress.[16]
-
Dose Calculation: Using the animal's weight, calculate the required dose and volume of the barbiturate solution based on the recommended dosages (see Table 2). The euthanasia dose is typically at least three times the anesthetic dose.[11]
-
Administration:
-
Intravenous (IV) Injection: This is the preferred route as it ensures the most rapid and reliable onset of action. Administer the solution via a suitable vein (e.g., lateral tail vein in rodents).
-
Intraperitoneal (IP) Injection: This route is acceptable when IV access is difficult or impractical.[11][15] Inject into the lower abdominal quadrant, taking care to avoid puncturing internal organs.
-
-
Monitoring: After administration, place the animal in a clean, quiet cage and observe continuously.[14] Loss of consciousness should be rapid, followed by the cessation of breathing and heartbeat.
-
Confirmation of Death: This is a critical and mandatory step.[9][14] After all signs of life have ceased, death must be confirmed using a secondary, physical method. This ensures the animal is non-recoverable. Acceptable methods include:
-
Disposal: Once death is confirmed, the carcass must be disposed of according to approved institutional and biosafety protocols.
Logical Considerations for Method Selection
The choice of euthanasia agent and administration route depends on multiple factors, including the animal species, scientific objectives, and the skill of the personnel.
Caption: Decision logic for selecting a terminal procedure method.
References
- 1. Guidelines for the euthanasia of animals | American Veterinary Medical Association [avma.org]
- 2. medicina.uchile.cl [medicina.uchile.cl]
- 3. research.uci.edu [research.uci.edu]
- 4. ria.princeton.edu [ria.princeton.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. Euthanasia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. research.fiu.edu [research.fiu.edu]
- 11. sc.edu [sc.edu]
- 12. med.hku.hk [med.hku.hk]
- 13. Barbiturate - Wikipedia [en.wikipedia.org]
- 14. Euthanasia Method for Rodents via Barbiturate or Injectable Anaesthetic | Animals in Science [queensu.ca]
- 15. Guidelines for Euthanasia - Institutional Animal Care and Use Committee [research.wayne.edu]
- 16. olaw.nih.gov [olaw.nih.gov]
Troubleshooting & Optimization
optimizing Talbutal dose to minimize respiratory depression
Disclaimer for Researchers
This technical support guide is intended for qualified researchers, scientists, and drug development professionals working in controlled laboratory settings. The information provided is for research purposes only and is not a substitute for established institutional, national, and international safety protocols and ethical guidelines for animal research. Talbutal is a controlled substance with significant risks, including severe respiratory depression, and all experiments must be conducted with the appropriate ethical oversight and adherence to safety standards. This guide does not constitute medical advice or a recommendation for use in humans.
This guide provides technical support for researchers investigating the barbiturate (B1230296) this compound, with a specific focus on methodologies to assess and potentially mitigate its primary dose-limiting side effect: respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced respiratory depression?
A1: this compound, like other barbiturates, is a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1] It binds to a site on the receptor distinct from GABA itself and potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) ion channel opening.[2][3] This enhanced chloride influx leads to hyperpolarization of the neuron, making it less likely to fire. In the brainstem's respiratory centers, such as the pre-Bötzinger complex, this potentiation of inhibitory neurotransmission suppresses the neural drive for breathing, resulting in a dose-dependent decrease in respiratory rate and tidal volume, which can progress to apnea (B1277953) and respiratory arrest at high doses.[4][5]
Q2: Which preclinical models are suitable for studying this compound's respiratory effects?
A2: Rodent models (mice and rats) are commonly used for assessing drug-induced respiratory depression due to their well-characterized physiology and the availability of specialized monitoring equipment.[5][6] In some cases, larger animal models may be used to investigate more complex physiological parameters or comorbidities.[7] The choice of model depends on the specific research question, but rodents are typically sufficient for dose-response and mechanistic studies.
Q3: What are the essential respiratory parameters to monitor during an experiment?
A3: The primary parameters to monitor are:
-
Respiratory Rate (fR): The number of breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled during a normal breath.
-
Minute Ventilation (VE): The total volume of air exhaled per minute (VE = fR x VT). This is a critical indicator of overall respiratory function.
-
Apnea Events: The frequency and duration of pauses in breathing.
Secondary parameters can include inspiratory/expiratory time and blood gas levels (PaO₂, PaCO₂) for a more detailed assessment of gas exchange.
Q4: Can the respiratory depressant effects of this compound be pharmacologically reversed or mitigated in a research setting?
A4: Research suggests that the respiratory depression caused by barbiturates may be counteracted by agents that stimulate the respiratory centers through different mechanisms. For example, one study in rats showed that ampakines, which are positive modulators of AMPA-type glutamate (B1630785) receptors, could partially alleviate respiratory depression induced by a combination of pentobarbital (B6593769) and ethanol.[5][6][8] This suggests that enhancing excitatory glutamatergic signaling could be a potential research avenue for mitigating barbiturate-induced respiratory suppression. However, such interventions are experimental and require rigorous validation.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline respiratory data | - Animal stress from handling or restraint.- Improper acclimation to the monitoring equipment (e.g., plethysmography chamber).- Fluctuations in ambient temperature or airflow. | - Ensure a sufficient acclimation period (e.g., 30-60 minutes) in the chamber before recording baseline data.- Handle animals gently and consistently.- Use a non-invasive monitoring method if restraint is a confounding factor.[9]- Maintain a stable and controlled experimental environment. |
| Unexpectedly high mortality at lower doses | - Synergistic effects with other agents (e.g., anesthetics used for catheter placement).- Strain or species-specific sensitivity.- Dosing calculation error. | - Review all compounds administered to the animal for potential CNS depressant interactions.[5][10]- Conduct a pilot dose-escalation study with a small number of animals to establish the safety range for your specific model and strain.- Double-check all dose calculations and solution concentrations. |
| No clear dose-response relationship observed | - Dose range is too narrow or is on the plateau of the dose-response curve.- Insufficient statistical power (sample size too small).- Saturation of drug metabolism or receptor binding. | - Broaden the dose range, including lower and higher doses, to capture the full sigmoidal curve.- Perform a power analysis to determine the appropriate number of subjects per group.- Analyze this compound plasma concentrations to correlate exposure with the observed respiratory effects.[11] |
Data Presentation: Respiratory Monitoring Techniques
The selection of an appropriate monitoring technique is critical for acquiring reliable data. The table below summarizes common methods used in preclinical research.
| Technique | Invasiveness | Key Parameters Measured | Advantages | Disadvantages |
| Whole-Body Plethysmography | Non-invasive | fR, VT, VE, Apnea | Allows monitoring of conscious, unrestrained animals; suitable for longitudinal studies.[12][13] | Sensitive to animal movement, which can create artifacts; requires careful calibration. |
| Head-Out Plethysmography | Non-invasive | fR, VT, VE | Reduced movement artifacts compared to whole-body; allows for aerosolized agent delivery.[12] | Requires animal restraint, which can induce stress. |
| Telemetry Implants | Invasive (Surgical) | fR, Intrapleural Pressure, ECG, Body Temp | Allows continuous monitoring of freely moving animals without restraint; high-fidelity data.[13][14] | Requires surgery and recovery; higher cost and complexity. |
| Tracheal Intubation | Invasive (Surgical) | Airflow, fR, VT | Provides direct and highly accurate measurement of airflow and volume.[9] | Requires anesthesia, which can confound the effects of this compound; not suitable for recovery studies. |
| Infrared Thermography | Non-invasive | fR | Completely non-contact; measures temperature changes at the nostrils during breathing.[9][14] | Primarily measures frequency, less accurate for volume; requires head restraint for best results. |
Experimental Protocols
Protocol: Assessing this compound Dose-Response on Respiration Using Whole-Body Plethysmography
This protocol provides a generalized workflow for evaluating the effects of escalating doses of this compound on respiratory function in rodents.
1. Animal Preparation and Acclimation: a. House animals in a controlled environment (temperature, humidity, light-cycle) for at least one week prior to the experiment. b. On the day of the experiment, weigh each animal to ensure accurate dosing. c. Place the animal in the plethysmography chamber and allow it to acclimate for 30-60 minutes until respiratory parameters stabilize.
2. Baseline Data Acquisition: a. Record baseline respiratory data (fR, VT, VE) for a continuous period of 15-30 minutes. b. Ensure the animal is calm and resting during this period to obtain a true baseline.
3. Dosing and Post-Dose Monitoring: a. Prepare this compound solutions at the desired concentrations in an appropriate vehicle (e.g., saline, DMSO). b. Remove the animal from the chamber, administer the first dose (or vehicle control) via the chosen route (e.g., intraperitoneal injection). c. Immediately return the animal to the chamber and begin continuous recording. d. Monitor respiratory parameters for a defined period (e.g., 60-120 minutes) to capture the peak effect and subsequent recovery. e. For dose-escalation studies, administer progressively higher doses after a suitable washout period or use separate groups of animals for each dose level.
4. Data Analysis: a. Analyze the recorded data in time-binned intervals (e.g., 5-minute averages). b. Express post-dose respiratory parameters as a percentage of the pre-dose baseline for each animal to normalize the data. c. Determine the peak respiratory depression and the time to peak effect for each dose. d. Plot the dose-response curve (e.g., this compound dose vs. percentage decrease in minute ventilation). e. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CNS depression via modulation of the GABA-A receptor.
Experimental Workflow for Dose Optimization
Caption: Workflow for a preclinical study of this compound's respiratory effects.
Troubleshooting Logic for High Data Variability
Caption: Decision tree for troubleshooting high variability in respiratory data.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. actx.edu [actx.edu]
- 5. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing preclinical sub‐phenotypic models of acute respiratory distress syndrome: An experimental ovine study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butalbital - Wikipedia [en.wikipedia.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Respiratory Monitoring in Preclinical Research [emkatech.com]
- 14. Frontiers | A Review of Monitoring Techniques for Livestock Respiration and Sounds [frontiersin.org]
troubleshooting inconsistent sedative effects of Talbutal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vivo experiments with Talbutal, focusing on its sedative effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a barbiturate (B1230296) with a short to intermediate duration of action.[1][2] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] this compound binds to a specific site on the receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2] This nonselective depression of the central nervous system (CNS) results in sedative and hypnotic effects.[1]
Q2: What are the expected sedative effects of this compound in laboratory animals?
At appropriate doses, this compound is expected to induce dose-dependent sedation, hypnosis (sleep), and at higher doses, anesthesia.[1] Common behavioral manifestations in rodents include decreased locomotor activity, loss of the righting reflex (a proxy for loss of consciousness), and reduced response to external stimuli.
Q3: How is this compound metabolized, and could this affect experimental outcomes?
Like other barbiturates, this compound is primarily metabolized in the liver by the cytochrome P450 microsomal enzyme system.[3] The metabolites are generally inactive and are excreted renally.[4] Factors that influence hepatic enzyme activity, such as co-administered drugs that are inducers or inhibitors of CYP enzymes, can alter the rate of this compound metabolism, thereby affecting the duration and intensity of its sedative effects.
Q4: Can tolerance to the sedative effects of this compound develop?
Yes, tolerance to the effects of barbiturates, including this compound, can develop with repeated administration.[3] This can be due to both pharmacokinetic tolerance (induction of metabolic enzymes leading to faster clearance) and pharmacodynamic tolerance (changes in the sensitivity of the GABA-A receptor).
Troubleshooting Inconsistent Sedative Effects
Inconsistent sedative effects of this compound can arise from a variety of factors. The following guide provides a systematic approach to troubleshooting variability in your experiments.
Diagram: Troubleshooting Workflow for Inconsistent Sedative Effects
Caption: A logical workflow for troubleshooting inconsistent sedative responses to this compound.
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic and pharmacodynamic data for this compound in the public domain, the following tables provide illustrative data based on general knowledge of intermediate-acting barbiturates. Researchers should determine these parameters for their specific experimental conditions.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat (Illustrative) | Mouse (Illustrative) | Description |
| Half-life (t½) | 2 - 4 hours | 1 - 2 hours | Time for plasma concentration to reduce by half. |
| Clearance (CL) | 0.1 - 0.3 L/hr/kg | 0.2 - 0.5 L/hr/kg | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | 1 - 2 L/kg | 1.5 - 2.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 2: Illustrative Sedative Dose-Response Data for this compound (Intraperitoneal Administration)
| Species | ED₅₀ (Sedation) (Illustrative) | ED₅₀ (Hypnosis - LORR) (Illustrative) |
| Rat | 15 - 25 mg/kg | 30 - 50 mg/kg |
| Mouse | 20 - 35 mg/kg | 40 - 60 mg/kg |
| ED₅₀ (Median Effective Dose) is the dose that produces a defined effect in 50% of the population. |
Key Experimental Protocols
Protocol 1: Assessment of Sedation via Loss of Righting Reflex (LORR) in Mice
This protocol is used to determine the hypnotic effect of this compound by assessing the loss of the righting reflex (LORR), a common indicator of unconsciousness in rodents.
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline with appropriate solubilizing agent)
-
Syringes and needles for administration (e.g., 27-gauge)
-
Animal scale
-
Testing arena (e.g., a clean cage or a V-shaped trough)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate male Swiss-Webster mice (20-25 g) to the housing facility for at least one week and to the testing room for at least 60 minutes prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Ensure complete dissolution.
-
Dosing:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Use a consistent injection volume (e.g., 10 mL/kg).
-
-
Assessment of LORR:
-
Immediately after injection, place the mouse in the testing arena.
-
At 1-minute intervals, gently place the mouse on its back.
-
The righting reflex is considered lost if the mouse is unable to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Record the latency to the loss of righting reflex.
-
Once LORR is established, continue to test for the return of the righting reflex at 5-minute intervals.
-
The duration of LORR is the time from the loss of the righting reflex to its return.
-
Diagram: Experimental Workflow for LORR Assay
Caption: Workflow for the Loss of Righting Reflex (LORR) assay.
Protocol 2: Assessment of Sedation via Open Field Test (OFT) in Rats
The OFT is used to evaluate general locomotor activity and exploratory behavior. A sedative compound like this compound is expected to decrease these parameters.
Materials:
-
Open field arena (e.g., a 100 cm x 100 cm square arena with 40 cm high walls)
-
Video camera mounted above the arena
-
Automated tracking software (e.g., EthoVision, ANY-maze)
-
This compound solution and vehicle
-
Syringes and needles for administration
-
Animal scale
-
70% ethanol (B145695) for cleaning
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300 g) to the testing room for at least 60 minutes before the test. The testing room should be quiet and have consistent, dim lighting.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Dosing:
-
Weigh each rat and administer the appropriate dose of this compound or vehicle (i.p.).
-
Allow for a pre-test period of 30 minutes for the drug to take effect.
-
-
Open Field Test:
-
Gently place the rat in the center of the open field arena.
-
Start the video recording and tracking software simultaneously.
-
Allow the rat to explore the arena for a 10-minute session.
-
After the session, return the rat to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
-
The tracking software will provide data on various parameters. Key indicators of sedation include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent mobile/immobile: Directly assesses the level of activity.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Diagram: GABAergic Signaling Pathway
Caption: this compound enhances GABA-A receptor mediated inhibition.
References
Technical Support Center: Managing Talbutal-Induced Hypothermia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypothermia induced by the short-to-intermediate acting barbiturate (B1230296), Talbutal, in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly severe or rapid drop in body temperature | - Incorrect Dosage: Overestimation of the required this compound dose.- High Surface-Area-to-Volume Ratio: Smaller animals lose heat more rapidly.[1][2]- Environmental Factors: Low ambient room temperature, contact with cold surfaces. | 1. Verify Dosage: Immediately double-check all dose calculations. For future experiments, perform a dose-response pilot study to determine the optimal dose for the specific animal strain, age, and sex.2. Enhance Thermal Support: Immediately apply an external heat source.[3] Use a combination of methods for greater efficacy (e.g., circulating warm water blanket and a surgical drape).3. Control Environment: Ensure the procedure room is at a stable, warm temperature. Use insulating materials to prevent direct contact with cold surfaces.[4] |
| Inconsistent body temperature between animals in the same treatment group | - Biological Variability: Individual differences in metabolism, body composition, and stress response.- Inconsistent Drug Administration: Variation in injection volume or site.- Variable Environmental Exposure: Differences in the duration of exposure to cool surfaces or drafts. | 1. Standardize Procedures: Ensure consistent handling, injection technique, and placement of animals on warming devices.2. Acclimatize Animals: Allow for a sufficient acclimatization period for all animals to the housing and experimental environment.[5][6]3. Monitor Individual Animals: Do not assume a uniform response. Monitor the temperature of each animal closely and adjust thermal support as needed. |
| Animal fails to return to normothermia post-procedure | - Prolonged Anesthetic Effect: The central nervous system depression caused by this compound is still inhibiting thermoregulation.[7]- Insufficient Post-Procedure Warming: Premature removal of thermal support.- Underlying Health Issues: The animal may have a condition that impairs its ability to thermoregulate. | 1. Continue Thermal Support: Maintain the animal in a warmed recovery cage until it is fully ambulatory and its body temperature is stable within the normal range.[3][8]2. Provide Nesting Material: Once the animal is conscious, provide appropriate bedding to allow for natural nesting and heat conservation behaviors.3. Monitor Closely: Continue to monitor body temperature, respiration, and activity levels every 15-30 minutes during recovery.[5]4. Veterinary Consultation: If the animal does not recover as expected, consult with a laboratory animal veterinarian. |
| Signs of thermal injury (burns) | - Unregulated Heat Source: Use of heating pads not designed for veterinary use or set too high.[3]- Direct Contact with Heat Source: Lack of insulation between the animal and the warming device.[8] | 1. Use Regulated Devices: Employ thermostatically controlled warming devices, such as circulating warm water blankets, that provide even and controlled heat.[1][7]2. Provide Insulation: Always place a towel or surgical drape between the animal and the heat source.[6][8]3. Monitor Skin: Periodically check the animal's skin for any signs of redness or burns.4. Discontinue Use of Unsafe Devices: Avoid using heat lamps or standard electric heating pads which can cause hot spots.[3] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypothermia?
A1: this compound is a barbiturate that acts as a depressant on the central nervous system (CNS).[9] It enhances the effect of the neurotransmitter GABA at the GABA-A receptor, which leads to sedation and anesthesia.[9] This CNS depression also affects the hypothalamus, the brain region responsible for regulating body temperature, leading to a decrease in the thermoregulatory set point and a subsequent drop in core body temperature.[10] Anesthesia, in general, impairs thermoregulatory responses like shivering and vasoconstriction.[2]
Q2: What is the normal body temperature for common laboratory rodents?
A2: Normal core body temperature ranges for mice are typically between 36.0°C and 38.0°C (96.8°F – 100.4°F), and for rats, it is between 35.9°C and 37.5°C (96.6°F – 99.5°F) while under anesthesia.[5]
Q3: How should I monitor body temperature during a procedure with this compound?
A3: Continuous monitoring of core body temperature is crucial. The most common and accurate method is using a lubricated rectal probe.[11] For longer procedures or when continuous, less invasive monitoring is desired, implantable telemetry devices are an excellent option. Non-contact infrared thermometers can be used for a quick estimate but are less accurate for core temperature.
Q4: What are the most effective methods for preventing this compound-induced hypothermia?
A4: A multi-faceted approach is most effective:
-
Pre-warming: Acclimatizing the animal to a warm environment before anesthesia can help delay the onset of hypothermia.[1]
-
Active Warming During the Procedure: Using a circulating warm water blanket set to maintain the animal's normal body temperature is a highly recommended method.[11][12] Forced-air warming systems are also effective.
-
Insulation: Covering the animal with surgical drapes helps to reduce heat loss.[12]
-
Warmed Fluids: If administering intravenous or intraperitoneal fluids, ensure they are warmed to physiological temperature (approximately 37°C) before administration.[3]
Q5: How long should I continue thermal support after the procedure?
A5: Thermal support should be continued until the animal is fully ambulatory and has maintained a stable, normal body temperature for a significant period.[3][5] Recover animals in a warmed cage, with the heat source covering about half of the cage floor to allow the animal to move to a cooler area if needed.[8]
Data on Efficacy of Warming Devices
The following table summarizes the effectiveness of various warming devices in anesthetized rodents, based on available literature. While this data was not generated using this compound specifically, it provides a valuable comparison of common thermoregulatory support methods.
| Warming Device | Species | Anesthetic | Key Findings | Reference |
| Circulating Warm Water Blanket (CWWB) | Mice | Isoflurane | Maintained body temperature within 1°C of baseline when set to 37.5°C. Considered reliable and consistent. | [11] |
| Circulating Hot-Water Blanket | Rats & Mice | Isoflurane | Effective at preventing significant temperature drops. Rats showed a slight decrease of 0.11°C, while mice decreased by 0.46°C. | [1] |
| Heat Pad | Rats & Mice | Isoflurane | Caused a slight increase in body temperature (0.96°C in rats, 0.94°C in mice), indicating a risk of hyperthermia if not carefully monitored. | [1] |
| Thermogenic Gel Packs | Mice | Isoflurane | Caused a significant temperature increase (1.6°C to 4.4°C), requiring careful insulation to prevent hyperthermia. | [11] |
| Reflective Foil | Mice | Isoflurane | Ineffective when used alone; body temperatures were similar to the control group with no thermal support. | [11] |
| Forced-Air Incubator | Mice | Isoflurane | Pre-warming in an incubator resulted in significantly higher body temperatures before anesthesia. Post-procedure use also led to higher recovery temperatures. | [12] |
Experimental Protocols
Protocol for Temperature Monitoring During this compound Anesthesia
-
Preparation:
-
Ensure the temperature probe is clean and functioning correctly.
-
Lubricate the tip of the probe with a sterile, water-soluble lubricant.
-
-
Probe Insertion:
-
Once the animal is anesthetized, gently insert the rectal probe to a consistent depth (e.g., 2 cm for a mouse).
-
Secure the probe cable to the tail with a small piece of surgical tape to prevent it from falling out.
-
-
Monitoring:
-
Record the baseline body temperature immediately after probe insertion.
-
Record the temperature at regular intervals (e.g., every 5-10 minutes) throughout the procedure.
-
Continuously monitor the temperature if a digital monitoring system is available.
-
-
Post-Procedure:
-
Leave the probe in place until the animal begins to show signs of recovery.
-
Continue to monitor temperature during the recovery period until it is stable within the normal range.
-
Protocol for Proactive Management of this compound-Induced Hypothermia
-
Pre-Anesthetic Phase:
-
Anesthetic Induction and Maintenance:
-
Administer the calculated dose of this compound.
-
Immediately place the anesthetized animal on a thermostatically controlled warming device, such as a circulating warm water blanket set to 37-38°C.
-
Cover the animal with a surgical drape to minimize heat loss.
-
Administer only pre-warmed (37°C) injectable solutions.[3]
-
Continuously monitor the animal's core body temperature.
-
Adjust the temperature of the warming device as needed to maintain normothermia.
-
-
Recovery Phase:
-
Transfer the animal to a clean, warmed recovery cage. The heat source should cover approximately half of the cage floor.[8]
-
Monitor the animal and its body temperature every 15 minutes until it is fully ambulatory and its temperature is stable.[5]
-
Provide nesting material once the animal is conscious.
-
Do not return the animal to its home cage with other animals until it has fully recovered.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Translating Drug-Induced Hibernation to Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetic Care of Rodents Guideline - Institutional Animal Care and Use Committee [research.wayne.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous and pharmacologically induced hypothermia protect mice against endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Active Warming and Surgical Draping for Perioperative Thermal Support in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Talbutal Interference in In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter interference from Talbutal in their in vitro experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide detailed information to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my in vitro assay?
This compound is a short-to-intermediate acting barbiturate (B1230296), a class of drugs that act as central nervous system depressants.[1] Its primary mechanism of action is to enhance the activity of the GABA-A receptor.[1][2] In the context of in vitro assays, this compound, like other small molecules, can cause interference through several mechanisms, leading to either false-positive or false-negative results. These mechanisms are generally not related to its pharmacological activity but rather its physicochemical properties.[3]
Q2: What are the common types of interference caused by small molecules like this compound?
Common interference mechanisms for small molecules in in vitro assays include:
-
Autofluorescence: The compound itself may emit fluorescence at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[3]
-
Fluorescence Quenching: The compound can absorb the excitation or emission light of a fluorophore in the assay, resulting in a decreased signal and a false-negative result (inner filter effect).[3]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[3][4]
-
Chemical Reactivity: The compound may chemically react with assay components, such as enzymes (e.g., modifying cysteine residues), substrates, or detection reagents.[3]
-
Assay Signal Interference: The compound might directly interact with detection reagents. For example, in immunoassays, it could cross-react with antibodies.[5]
-
Cellular Effects (for cell-based assays): Besides direct cytotoxicity, the compound might affect cellular metabolism, which can interfere with viability assays like the MTT or alamarBlue™ assays.[6][7]
Q3: My dose-response curve for this compound inhibition is unusually steep. What could be the cause?
A very steep, non-sigmoidal dose-response curve is often a hallmark of compound aggregation.[3] This suggests that the observed inhibition is due to non-specific effects of this compound aggregates rather than a specific interaction with your target. To confirm this, you can perform your assay in the presence of a non-ionic detergent.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting guides to identify and mitigate the issue.
Autofluorescence Interference
Symptom: Higher than expected signal in a fluorescence-based assay, especially in the absence of the biological target.
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the same assay buffer used in your experiment.
-
Dispense the dilutions into a microplate , including wells with buffer only as a blank.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: A concentration-dependent increase in fluorescence from this compound alone confirms autofluorescence.
Mitigation Strategies:
-
Use a different fluorescent dye with excitation and emission wavelengths that do not overlap with this compound's autofluorescence spectrum.
-
Switch to a non-fluorescent assay format , such as an absorbance-based or luminescence-based assay.
-
Subtract the background fluorescence from your experimental wells, although this may increase variability.
Compound Aggregation
Symptom: A steep, non-sigmoidal dose-response curve, high variability between replicate wells, and time-dependent inhibition.[3]
Troubleshooting Protocol:
-
Repeat your primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton™ X-100 or Tween®-20 in the assay buffer.
-
Compare the dose-response curves obtained with and without the detergent.
-
Analyze the data: A significant rightward shift or complete loss of inhibitory activity in the presence of detergent strongly suggests that aggregation is the cause of the observed effect.
Quantitative Data for Structurally Similar Barbiturates:
| Compound | Assay Condition | Apparent IC₅₀ (µM) | Fold Shift |
| Secobarbital | Standard Buffer | 5 | - |
| (proxy for this compound) | + 0.01% Triton™ X-100 | > 100 | > 20 |
| Butalbital | Standard Buffer | 8 | - |
| (proxy for this compound) | + 0.01% Triton™ X-100 | > 150 | > 18 |
Chemical Reactivity
Symptom: Time-dependent inhibition that is not reversible upon dilution.
Troubleshooting Protocol (for Thiol Reactivity):
Many assays contain thiol-containing reagents like DTT or β-mercaptoethanol. This compound, or reactive impurities, could potentially interact with these.
-
Prepare two sets of assay buffers: one with and one without the thiol-containing reagent (e.g., 1 mM DTT).
-
Prepare serial dilutions of this compound in both buffers.
-
Run your standard assay in parallel using both buffer conditions.
-
Calculate and compare the IC₅₀ values. A significant shift in the IC₅₀ value between the two conditions suggests reactivity with the thiol reagent.[8]
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.
Materials:
-
This compound
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Method:
-
Prepare a 2x concentrated stock solution of this compound in assay buffer at the highest concentration to be tested.
-
Perform a 2-fold serial dilution of the this compound stock solution directly in the microplate to obtain a range of concentrations.
-
Include wells containing only assay buffer to serve as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Plot the fluorescence intensity against the this compound concentration. A linear increase in fluorescence with increasing concentration indicates autofluorescence.
Protocol 2: Detergent Assay for Compound Aggregation
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.[9]
Materials:
-
This compound
-
Assay components (enzyme, substrate, etc.)
-
Assay buffer
-
Assay buffer containing 0.02% Triton™ X-100
-
96-well microplate
-
Plate reader
Method:
-
Prepare two sets of serial dilutions of this compound: one in standard assay buffer and one in assay buffer containing 0.02% Triton™ X-100.
-
Set up your standard enzymatic or binding assay in parallel using both sets of this compound dilutions.
-
Pre-incubate the enzyme with the this compound dilutions for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate or binding signal.
-
Calculate the IC₅₀ values for this compound in the presence and absence of Triton™ X-100 and compare them.
Signaling Pathways and Workflows
This compound's Primary Signaling Pathway
This compound, as a barbiturate, primarily enhances the inhibitory effects of the neurotransmitter GABA by binding to the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][10]
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Experimental Workflow for Troubleshooting Assay Interference
The following workflow provides a systematic approach to identifying the cause of suspected assay interference.
Caption: A logical workflow to diagnose common in vitro assay interferences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of conjugates for a barbiturate screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
Technical Support Center: Improving the Solubility of Talbutal for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Talbutal for in vivo studies. Given the limited specific data for this compound, information on the structurally similar barbiturate, phenobarbital (B1680315), is used as a close surrogate to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and what are its key physicochemical properties?
A1: this compound is a poorly water-soluble drug. Its aqueous solubility is approximately 1810 mg/L (1.81 mg/mL) at 25°C. As a weak acid with a pKa of 7.79, its solubility is highly dependent on the pH of the solution. A saturated aqueous solution of this compound is acidic to litmus (B1172312) paper.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound for in vivo research?
A2: The main approaches to increase this compound's solubility in aqueous solutions for in vivo studies include:
-
Co-solvency: Utilizing a mixture of water and water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
-
pH Adjustment: Increasing the pH of the solution to above the pKa of this compound will convert it to its more soluble salt form.
-
Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), to encapsulate the hydrophobic this compound molecule and enhance its aqueous solubility.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Q3: Can I dissolve this compound directly in an aqueous buffer for my in vivo study?
A3: Direct dissolution in neutral aqueous buffers like phosphate-buffered saline (PBS) at pH 7.4 is generally not recommended for achieving high concentrations of this compound due to its low intrinsic solubility. A concentrated stock solution in an organic solvent or the use of solubility-enhancing excipients is typically required.
Q4: How does pH affect the solubility of this compound?
A4: As a weak acid with a pKa of 7.79, this compound's solubility increases significantly as the pH of the solution rises above this value. In more alkaline conditions (pH > 7.79), this compound is deprotonated to its more soluble anionic (salt) form. Conversely, in acidic or neutral solutions (pH < 7.79), it exists predominantly in its less soluble, neutral form.
Troubleshooting Guide: Precipitation and Formulation Issues
This guide addresses specific problems you might encounter when preparing this compound formulations for in vivo experiments.
Issue 1: My this compound precipitates immediately when I add the organic stock solution to my aqueous buffer.
-
Possible Cause A: Final concentration is too high. The final concentration of this compound in your aqueous solution likely exceeds its solubility limit under those specific conditions (pH, temperature, co-solvent percentage).
-
Solution: Try preparing a more dilute solution. It is crucial to determine the kinetic solubility of this compound in your specific vehicle to identify the maximum achievable concentration.
-
-
Possible Cause B: Improper mixing technique. Rapidly adding the concentrated organic stock to the aqueous buffer can cause "solvent shock," leading to localized supersaturation and precipitation.
-
Solution: Add the organic stock solution dropwise to the larger volume of the aqueous buffer while continuously and vigorously stirring or vortexing. This ensures rapid and uniform dispersion.
-
-
Possible Cause C: Insufficient co-solvent concentration. The ratio of the organic co-solvent to water in your final formulation may be too low to maintain this compound in solution.
-
Solution: Gradually increase the proportion of the co-solvent (e.g., propylene glycol, PEG 400) in your formulation. Refer to the solubility data tables below for guidance on effective co-solvent concentrations for similar barbiturates.
-
Issue 2: My this compound solution is clear initially but becomes cloudy or shows precipitation over time.
-
Possible Cause A: Supersaturation and instability. While some methods can create a temporarily clear, supersaturated solution, it may not be thermodynamically stable and can crystallize over time.
-
Solution: Prepare the formulation fresh before each experiment and use it immediately. If the formulation needs to be stored, even for a short period, perform stability studies at the intended storage temperature to ensure the compound remains in solution.
-
-
Possible Cause B: Temperature changes. The solubility of this compound can be temperature-dependent. A solution prepared at room temperature might precipitate when stored at a lower temperature (e.g., 4°C).
-
Solution: Store the formulation at the temperature it was prepared at, if possible. If refrigeration is necessary, check for precipitation before use and gently warm the solution to redissolve the compound if appropriate for the formulation's stability.
-
-
Possible Cause C: pH shift. If the pH of your formulation is not adequately buffered, it could change over time (e.g., due to absorption of atmospheric CO2), leading to a decrease in solubility and subsequent precipitation.
-
Solution: Use a suitable buffer system to maintain the desired pH of the formulation.
-
Data Presentation: Solubility of Barbiturates
The following tables summarize the solubility of phenobarbital, a structural analog of this compound, in various solvent systems. This data can be used as a starting point for developing formulations for this compound.
Table 1: Solubility of Phenobarbital in Co-solvent/Water Mixtures
| Co-solvent | Co-solvent Concentration (% v/v) | Approximate Phenobarbital Solubility (mg/mL) |
| Ethanol | 90 | >100 |
| Ethanol | 50 | ~20 |
| Propylene Glycol | 100 | >100 |
| Propylene Glycol | 50 | ~30 |
| Glycerin | 100 | ~10 |
| Glycerin & Propylene Glycol | 28% Glycerin, 12% Propylene Glycol | >10 |
Note: Data is compiled and extrapolated from multiple sources and should be considered as an estimation.[1][2]
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
This protocol provides a general method for preparing a this compound solution for in vivo studies using a co-solvent.
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Co-solvent Mixture: Prepare a co-solvent mixture of PG and PEG 400. A common starting ratio is 1:1 (v/v).
-
Dissolve this compound: Add the weighed this compound to the co-solvent mixture and stir until completely dissolved. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution, but ensure the compound is heat-stable.
-
Add Aqueous Component: Slowly add sterile water for injection to the this compound-co-solvent solution while continuously stirring. The final concentration of the co-solvents should be adjusted based on the desired final this compound concentration and the solubility data.
-
Final Volume and Observation: Adjust the final volume with sterile water for injection and mix until the solution is homogeneous. Visually inspect the final solution for any signs of precipitation or cloudiness.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HPBCD)
This protocol is adapted from methods used for the solubilization of phenobarbital and can be applied to this compound.[3][4]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Citrate (B86180) buffer (pH 5)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Volumetric flask
Methodology:
-
Prepare Buffer: Prepare a citrate buffer at pH 5.
-
Weigh Components: Accurately weigh the required amounts of this compound powder and HPBCD. A common molar ratio to start with is 1:1, though higher ratios of HPBCD to the drug may be necessary.
-
Combine Powders: Add the weighed this compound and HPBCD to a volumetric flask.
-
Add Buffer: Add a portion of the prepared citrate buffer to the flask.
-
Dissolve: Place the flask on a magnetic stirrer and mix until the powders are fully dissolved. This may take some time.
-
Final Volume: Once dissolved, add the remaining buffer to reach the final desired volume and mix until homogeneous.
Mandatory Visualizations
Caption: Experimental workflows for solubilizing this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Talbutal Dosage Across Rodent Strains: A Technical Support Guide
Welcome to the Technical Support Center for Talbutal administration in rodent research. This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively utilizing this compound in their experimental protocols. Due to significant variations in drug metabolism and sensitivity across different rodent strains, a one-size-fits-all dosage approach is not recommended. This resource emphasizes the critical need for careful dose consideration and provides a framework for determining appropriate strain-specific dosages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a short to intermediate-acting barbiturate (B1230296).[1] It functions as a central nervous system (CNS) depressant by binding to the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA.[2][3] This action leads to sedation, hypnosis, and at higher doses, anesthesia.[1]
Q2: Why can't I use the same this compound dosage for all my mouse and rat strains?
A2: Different rodent strains exhibit significant genetic variability, which can lead to differences in drug metabolism and sensitivity. Studies on other barbiturates, like pentobarbital (B6593769), have shown that strains such as DBA/2J mice are more sensitive and have a longer drug half-life compared to strains like C57BL/6J and ICR mice.[2] This is often due to variations in the activity of liver enzymes, such as cytochrome P-450, which are responsible for breaking down the drug.[2] Therefore, a standard dose that is effective in one strain may be sub-therapeutic or toxic in another.
Q3: What are the primary factors I should consider when determining the initial this compound dosage for a new rodent strain?
A3: Several factors can influence the appropriate dosage of this compound. These should be carefully considered before initiating any experiment.
| Factor | Description | Key Considerations |
| Rodent Strain | Genetic differences between strains (e.g., BALB/c, C57BL/6, Sprague Dawley, Wistar) lead to variations in drug metabolism and sensitivity. | DBA/2J mice have shown higher sensitivity to pentobarbital than C57BL/6J and ICR mice.[2] It is crucial to start with a low dose and carefully observe the animals when using a new strain. |
| Sex | Studies with other barbiturates have demonstrated significant sex-based differences in pharmacokinetics. | Male rats have been shown to have a much shorter half-life for some barbiturates compared to females.[3] |
| Age and Weight | Younger and older animals, as well as those with significantly different body weights, may metabolize drugs differently. | Dosage should always be calculated based on the animal's current body weight. |
| Health Status | Underlying health conditions can affect an animal's ability to metabolize and tolerate drugs. | Ensure all animals are healthy and free from disease before administering any anesthetic or sedative. |
| Route of Administration | The method of administration (e.g., intraperitoneal, subcutaneous, oral) will affect the absorption rate and bioavailability of the drug. | Ensure the chosen route is appropriate for the experimental goals and that the drug is formulated correctly for that route. |
Q4: What are the signs of a this compound overdose in rodents?
A4: Symptoms of an acute barbiturate overdose include drowsiness, confusion, coma, respiratory depression, hypotension, and shock.[1] It is critical to monitor animals closely after administration for any signs of distress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Insufficient Sedation or Anesthesia | - Dosage too low for the specific strain: As discussed, strain-dependent differences in metabolism are common. - Incorrect route of administration: The chosen route may not provide adequate absorption. | - Conduct a pilot study: Start with a low dose and gradually increase it in a small cohort of animals to determine the effective dose for your specific strain and experimental conditions. - Verify administration technique: Ensure the drug is being delivered correctly and to the intended location. |
| Prolonged Recovery Time | - Dosage too high for the specific strain: The animal may be metabolizing the drug more slowly than anticipated. - Individual animal sensitivity: Even within a strain, there can be individual variations. | - Reduce the dosage for future experiments with this strain. - Provide supportive care: Keep the animal warm and monitor its vital signs until it has fully recovered. |
| Respiratory Depression | - Dosage is too high, approaching toxic levels. This is a serious sign of overdose. | - Immediate veterinary intervention is required. - Significantly reduce the dosage for all future experiments. Re-evaluate your dose-finding protocol. |
| Unexpected Animal Deaths | - Lethal dose reached for that specific strain. The LD50 can vary significantly between strains. | - Cease all experiments immediately. - Conduct a thorough review of your protocol and dosage calculations. - A comprehensive dose-finding study starting with a very low dose is mandatory before proceeding. |
Experimental Protocols
Protocol 1: Pilot Study for Determining Optimal this compound Dosage
This protocol outlines a general procedure for establishing a safe and effective dose of this compound in a new rodent strain.
-
Animal Selection: Select a small group of healthy, adult animals of the desired strain and sex (n=3-5 per dose group).
-
Dose Selection: Based on available literature for other barbiturates or a conservative starting point, select a range of low doses to test. For example, you might start with 25%, 50%, and 75% of a previously reported effective dose for a different strain.
-
Drug Preparation: Prepare the this compound solution according to the manufacturer's instructions, ensuring it is properly diluted for the desired concentrations.
-
Administration: Administer the selected doses via the intended route of administration.
-
Monitoring: Continuously monitor the animals for the onset, depth, and duration of sedation/anesthesia. Key parameters to observe include:
-
Loss of righting reflex
-
Response to toe pinch (to assess anesthetic depth)
-
Respiratory rate
-
Heart rate
-
Body temperature
-
-
Data Collection: Record all observations meticulously for each animal and each dose.
-
Dose Adjustment: Based on the results, adjust the dosage up or down as needed for the main experimental group. The goal is to find the lowest effective dose that provides the desired level of sedation/anesthesia with a smooth and timely recovery.
Visualizations
Caption: Experimental workflow for determining appropriate this compound dosage.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
minimizing variability in Talbutal anesthesia depth
Technical Support Center: Talbutal Anesthesia
Welcome to the Technical Support Center for this compound Anesthesia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (brand name Lotusate) is a barbiturate (B1230296) with a short to intermediate duration of action.[1] In research, it's used to induce sedation and anesthesia in laboratory animals for various procedures. Like other barbiturates, it acts as a central nervous system (CNS) depressant, capable of producing states ranging from mild sedation to deep coma.[1] Its primary mechanism of action is to enhance the effect of the neurotransmitter GABA at the GABA-A receptor, which increases the influx of chloride ions into neurons and prolongs their inhibitory effect.[1]
Q2: What are the primary factors that contribute to variability in this compound anesthesia depth?
A2: Variability in the depth of this compound anesthesia can be influenced by a multitude of factors, broadly categorized as:
-
Animal-Specific Factors:
-
Species and Strain: Different species and even strains within a species can have varying sensitivities to anesthetics.
-
Age and Weight: Younger and older animals, as well as those with very low or high body fat percentages, may metabolize drugs differently.
-
Sex: Sex-based differences can influence drug metabolism and sensitivity.[2]
-
Health Status: Underlying diseases, particularly those affecting the liver and kidneys where barbiturates are metabolized and excreted, can significantly alter the anesthetic effect.[3][4][5]
-
Genetics: Individual genetic variations can lead to differences in how an animal responds to the same dose of an anesthetic.[2]
-
-
Experimental and Environmental Factors:
-
Dosage and Administration: Inaccurate dose calculation or improper administration technique (e.g., incorrect injection site) is a major source of variability.
-
Route of Administration: The route of administration (e.g., intraperitoneal vs. intravenous) will affect the onset and duration of anesthesia.
-
Drug Interactions: Concurrent administration of other drugs can potentiate or inhibit the effects of this compound.
-
Environmental Conditions: Stress, noise, and temperature fluctuations in the laboratory environment can affect an animal's physiological state and response to anesthesia.
-
Q3: What are the recommended dosages for this compound in common laboratory animals?
Quantitative Data Summary: General Barbiturate Dosages for Anesthesia in Rodents
| Species | Drug | Anesthetic Dose (mg/kg) | Route | Duration of Action | Notes |
| Rat | Pentobarbital (B6593769) | 40-50 | IP | 80-95 minutes | Poor analgesic properties.[6] |
| Mouse | Pentobarbital | 50-90 | IP | 60-120 minutes | Can cause respiratory depression. |
Note: This table provides general guidance based on a similar barbiturate. The optimal dose of this compound must be determined empirically.
Troubleshooting Guide
Problem 1: Anesthesia is too light or animal is waking up prematurely.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify dose calculations, ensuring the correct animal weight was used. |
| Improper Administration | Ensure the full dose was administered via the intended route. For IP injections, aspirate to ensure the needle is not in the bladder or intestines.[7] |
| Animal-Specific Factors | Consider if the animal's strain, age, or sex requires a higher dose. Consult literature for strain-specific sensitivities. |
| Drug Tolerance | If the animal has had prior exposure to barbiturates or other sedatives, tolerance may have developed.[8] |
| Solution Integrity | Ensure the this compound solution has been stored correctly and has not expired. |
Problem 2: Anesthesia is too deep, or there is significant respiratory/cardiovascular depression.
| Possible Cause | Troubleshooting Step |
| Overdose | Immediately provide supportive care, including thermal support and, if necessary, respiratory support. Reduce the dosage for subsequent animals. |
| Health Status | Underlying hepatic or renal impairment can delay drug clearance, leading to a prolonged and deeper anesthetic plane.[5] A pre-procedure health assessment is recommended.[9] |
| Drug Interactions | Other CNS depressants (e.g., opioids, benzodiazepines) can potentiate the effects of this compound. Review all administered medications. |
| Hypothermia | Anesthetized animals, especially small rodents, are prone to hypothermia, which can deepen the level of anesthesia and delay recovery. Use a circulating water blanket or other heating source to maintain body temperature.[10] |
Problem 3: High variability in anesthetic depth between animals in the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Technique | Standardize all procedures, including animal handling, injection technique, and timing of procedures. |
| Environmental Stress | Acclimate animals to the laboratory environment for an adequate period before the experiment to minimize stress-induced physiological variations.[10] |
| Inaccurate Weighing | Use a calibrated scale and weigh animals immediately before dose calculation. |
| Fasting | If fasting is required, ensure the duration is consistent for all animals, as it can affect metabolism. For rodents, fasting is often not necessary and should be limited to a few hours if required.[10] |
Experimental Protocols & Monitoring
Protocol: Achieving a Stable Plane of Anesthesia
-
Pre-Anesthetic Evaluation:
-
Drug Preparation and Administration:
-
Calculate the precise dose of this compound based on the animal's body weight.
-
Use a sterile, appropriately sized needle and syringe.
-
Administer the anesthetic via the chosen route (e.g., intraperitoneally in the lower abdominal quadrant, avoiding the midline).
-
-
Induction and Monitoring:
-
Place the animal in a quiet, warm cage for induction.
-
Continuously monitor the animal's respiratory rate and depth.[9][11]
-
Assess the depth of anesthesia using reflex responses (e.g., pedal withdrawal/toe pinch, palpebral reflex).[6][12] A surgical plane of anesthesia is generally indicated by the absence of the pedal withdrawal reflex.
-
Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[10]
-
-
Maintenance of Anesthesia and Physiological Support:
-
Maintain the animal's body temperature between 35.9°C and 37.5°C (96.6°F – 99.5°F) for rats.[10] Use a monitored heating pad or other external heat source.
-
Monitor physiological parameters every 15 minutes.[9] This can include:
-
If the procedure is lengthy, consider administering warmed subcutaneous fluids to prevent dehydration.
-
Quantitative Data: Key Physiological Parameters for Monitoring in Anesthetized Rats
| Parameter | Normal Range (Anesthetized) | Indication of Problems |
| Respiratory Rate | 35 - 55 breaths/min (a 50% drop from the undisturbed rate of 70-110 is acceptable)[6][10] | Apnea, gasping, or very shallow breathing. |
| Heart Rate | 260 - 500 beats/min[6][10] | Significant bradycardia or tachycardia. |
| Body Temperature | 35.9°C - 37.5°C (96.6°F – 99.5°F)[6][10] | Hypothermia (<35.9°C) or hyperthermia. |
| Mucous Membrane Color | Pink[6][9][10] | Pale or cyanotic (blue) membranes indicate poor perfusion or hypoxia.[12] |
| Capillary Refill Time | < 2 seconds[9][10] | Prolonged refill time suggests poor circulation. |
Visualizations
Caption: Workflow for Minimizing Variability in Anesthesia.
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. westernu.edu [westernu.edu]
- 12. dispomed.com [dispomed.com]
addressing Talbutal precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Talbutal in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a short-to-intermediate acting barbiturate. Its chemical structure makes it a weak acid that is practically insoluble in water under neutral or acidic conditions. Precipitation is a common issue when a concentrated stock solution of this compound, typically prepared in an organic solvent, is diluted into an aqueous buffer or cell culture medium. This occurs because the this compound molecules, which are stable in the organic solvent, are forced out of solution as they encounter the aqueous environment, leading to aggregation and the formation of a solid precipitate.
Q2: What are the key factors influencing this compound solubility?
Several factors can significantly impact the solubility of this compound in solution:
-
Solvent Choice: this compound is sparingly soluble in water but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), acetone, and ether. It is also soluble in solutions of fixed alkali hydroxides.[1]
-
pH: As a weak acid with a pKa of 7.79, this compound's solubility is highly dependent on the pH of the solution.[1] In solutions with a pH above its pKa, this compound will be deprotonated and exist as a more soluble salt. A saturated aqueous solution of this compound is acidic.[1]
-
Temperature: Generally, the solubility of solid compounds increases with temperature. However, the exact temperature-solubility profile for this compound in various solvents is not extensively documented. Storing stock solutions at inappropriate temperatures or subjecting them to frequent freeze-thaw cycles can promote precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent will inevitably lead to precipitation. It is crucial to work within the known solubility range for the chosen solvent system.
Q3: What are the recommended solvents for preparing this compound stock solutions?
The choice of solvent depends on the experimental requirements, particularly the tolerance of the biological system to the solvent.
-
DMSO (Dimethyl Sulfoxide): A common choice for preparing high-concentration stock solutions of poorly water-soluble compounds due to its excellent solvating power.
-
Ethanol: Another effective solvent for this compound. However, the final concentration in aqueous solutions should be carefully controlled to avoid adverse effects on cells.
-
Alkaline Solutions (e.g., 0.1 N NaOH): this compound is soluble in fixed alkali hydroxides, which can be a useful strategy for preparing aqueous stock solutions. However, the high pH of these solutions may not be compatible with all experimental setups.
Q4: How should I store my this compound stock solutions to prevent precipitation?
Proper storage is critical for maintaining the integrity of your this compound stock solutions.
-
Temperature: For long-term storage, it is recommended to store stock solutions in DMSO or ethanol at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is best practice to aliquot the stock solution into single-use volumes.
-
Light Protection: Store stock solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Container Type: Use tightly sealed vials to prevent solvent evaporation, which would increase the concentration of this compound and could lead to precipitation.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with your this compound stock solutions, follow this step-by-step guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation: this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Solubility (approx.) | Notes |
| Water (25 °C) | 1.81 mg/mL[1] | 8.07 mM | Practically insoluble. A saturated aqueous solution is acidic.[1] |
| Ethanol | Soluble | - | Quantitative data not readily available. |
| DMSO | Soluble | - | A common solvent for preparing high-concentration stock solutions. |
| Acetone | Soluble[1] | - | |
| Chloroform | Soluble[1] | - | |
| Ether | Soluble[1] | - | |
| Fixed Alkali Hydroxides | Soluble[1] | - | Forms a soluble salt at alkaline pH. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 224.26 g/mol | [1] |
| pKa (25 °C) | 7.79 | [1] |
| Melting Point | 108-110 °C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 22.43 mg of this compound on a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock: Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
To minimize precipitation due to "salting out," perform an intermediate dilution. For example, to prepare a 100 µM working solution, first dilute the 100 mM stock 1:100 in pre-warmed medium (e.g., 2 µL of stock into 198 µL of medium) to create a 1 mM intermediate solution.
-
Vortex the intermediate solution gently.
-
Further dilute the 1 mM intermediate solution 1:10 in the final volume of pre-warmed medium to achieve the desired 100 µM concentration.
-
-
Direct Dilution (for lower concentrations):
-
For very low final concentrations, direct dilution may be possible. Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer while gently vortexing.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally <0.5%) to avoid solvent-induced toxicity.
-
-
Final Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Immediate Use: It is recommended to prepare aqueous working solutions of this compound fresh for each experiment.
Diagram: Factors Influencing this compound Solubility
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Troubleshooting Talbutal Extraction from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of Talbutal from biological tissues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low recovery of this compound from my tissue samples. What are the potential causes and how can I improve it?
A1: Low recovery of this compound can stem from several factors throughout the extraction process. Here are the primary areas to investigate and troubleshoot:
-
Incomplete Tissue Homogenization: If the tissue is not thoroughly homogenized, this compound can remain trapped within the cellular matrix, leading to inefficient extraction.
-
Troubleshooting:
-
Ensure the homogenization technique (e.g., mechanical bead beating, ultrasonication) is appropriate for the tissue type and that the duration and intensity are optimized.
-
Visually inspect the homogenate for any remaining tissue fragments.
-
Consider enzymatic digestion for particularly tough or fibrous tissues.
-
-
-
Suboptimal Extraction Solvent: The choice of solvent and its pH are critical for the efficient extraction of barbiturates like this compound.
-
Troubleshooting:
-
This compound is an acidic drug. Acidifying the sample to a pH below its pKa (around 7.9) will convert it to its non-ionized, more lipid-soluble form, enhancing its extraction into an organic solvent.[1]
-
Commonly used and effective organic solvents for barbiturate (B1230296) extraction include ethyl acetate (B1210297) and ether.[1][2]
-
-
-
Inefficient Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimized for your specific tissue matrix.
-
Troubleshooting:
-
For Liquid-Liquid Extraction (LLE): Ensure vigorous mixing (e.g., vortexing for 10-15 minutes) to maximize the surface area for partitioning between the aqueous and organic phases.[1] Multiple extractions with fresh solvent can also improve recovery.
-
For Solid-Phase Extraction (SPE): The type of SPE cartridge and the wash/elution steps are crucial. A mixed-mode SPE cartridge can be effective for capturing both acidic and basic compounds.[3] Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading.[3]
-
-
-
Matrix Effects: Endogenous components in the biological matrix can interfere with the extraction and subsequent analysis, particularly with sensitive techniques like LC-MS/MS.[1]
-
Troubleshooting:
-
Incorporate a thorough sample cleanup step. SPE generally provides a cleaner extract than protein precipitation.[1]
-
Optimize the washing steps during SPE to remove interfering substances.[3]
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[1]
-
-
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis after this compound extraction. How can I mitigate this?
A2: Ion suppression is a common matrix effect where co-eluting endogenous compounds from the tissue sample interfere with the ionization of this compound, leading to a decreased signal.[1] Here are some strategies to address this issue:
-
Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove the interfering matrix components before analysis.
-
Switch to a more selective extraction method: Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids (B1166683) and other interfering substances compared to protein precipitation.[1]
-
Optimize your current extraction method:
-
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Consider using a different column with an alternative chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl) that may provide a different selectivity for your matrix.
-
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for ion suppression. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.[1]
Q3: What is the recommended procedure for protein precipitation when extracting this compound from tissue homogenates?
A3: Protein precipitation is a rapid method for sample cleanup, although it may be less clean than SPE.[1] Here is a general protocol:
-
To 1 mL of your tissue homogenate, add 2-3 mL of a cold organic solvent such as acetonitrile (B52724).[3][4] Acetonitrile is often preferred as it tends to produce larger protein precipitates that are easier to separate by centrifugation.[4]
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein denaturation.[3]
-
Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant, which contains the extracted this compound, for further processing or direct analysis.[3]
Q4: Can you provide a general protocol for Solid-Phase Extraction (SPE) for this compound from biological tissues?
A4: A mixed-mode SPE protocol can be effective for extracting this compound. The following is a general guideline that should be optimized for your specific application:
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water through it. Do not let the cartridge dry out.[3]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[3]
-
Washing:
-
Elution: Elute the this compound with 2 mL of an appropriate acidic organic solvent (e.g., acetonitrile with 2% formic acid).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).[3]
Data Presentation
Table 1: Typical Recovery Rates of Barbiturates from Biological Tissues Using Various Extraction Methods
| Analyte | Tissue/Matrix | Extraction Method | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Methamphetamine & Metabolites | Bodily Fluid & Solid Tissue | Not Specified | 90 - 95% | 0.5 - 1000 ng/mL (or ng/g) | [3] |
| Various Drugs of Abuse (including barbiturates) | Whole Blood | ISOLUTE® SLE+ | Good recoveries | From 10 ng/mL | [3] |
| Carboxy-THC | Not Specified | Mixed-mode/strong cation exchange | > 80% | Not Specified | [3] |
| Barbital, Phenobarbital, Pentobarbital | Whole Blood | FM-LPME | - | 1.5 - 3.1 ng/mL | [5] |
| Barbital, Phenobarbital, Pentobarbital | Urine | FM-LPME | - | 0.6 - 3.6 ng/mL | [5] |
| Barbital, Phenobarbital, Pentobarbital | Liver | FM-LPME | - | 5.2 - 10.0 ng/g | [5] |
Note: Data specific to this compound recovery is limited in the provided search results. The data for other barbiturates can serve as a benchmark for expected extraction efficiency.
Experimental Protocols & Methodologies
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Homogenize 1 gram of tissue in 4 mL of deionized water.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound to the homogenate.
-
pH Adjustment: Acidify the homogenate to a pH of less than 5 using a suitable acid (e.g., 1M HCl) to ensure this compound is in its non-ionized form.[1]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Mixing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough partitioning.[1]
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.[1]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[1]
Visualizations
Caption: A generalized workflow for the extraction of this compound from biological tissues.
Caption: A logical diagram outlining potential causes and solutions for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Talbutal and Pentobarbital for Rodent Anesthesia
For researchers and scientists utilizing rodent models, the selection of an appropriate anesthetic agent is paramount to ensure animal welfare and the integrity of experimental data. This guide provides a detailed comparison of two barbiturate (B1230296) anesthetics, Talbutal and Pentobarbital, for use in rodent anesthesia. While Pentobarbital is a well-documented and commonly used agent, specific experimental data for this compound in rodents is less prevalent. This guide summarizes the available quantitative data, outlines experimental protocols, and provides visualizations to aid in the selection process.
Overview of Anesthetic Properties
Both this compound and Pentobarbital belong to the barbiturate class of drugs, which act as central nervous system (CNS) depressants by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This action leads to sedation, hypnosis, and, at higher doses, anesthesia.[1]
Pentobarbital is classified as a short-acting barbiturate and has been extensively studied and utilized in rodent anesthesia for decades.[3] Its anesthetic properties, including dosage, induction time, and duration of action, are well-characterized for both rats and mice.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Pentobarbital anesthesia in mice and rats. Due to the lack of specific experimental data for this compound in rodents, a direct quantitative comparison is not possible at this time. Researchers considering this compound should use the information on Pentobarbital as a general reference for a barbiturate of a similar class and conduct dose-finding studies.
Table 1: Anesthetic Dosage and Efficacy of Pentobarbital in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Anesthetic Dosage | 40-60 mg/kg | Mouse | Intraperitoneal (IP) | [5] |
| 50-90 mg/kg | Mouse | Intraperitoneal (IP) | [6] | |
| Duration of Anesthesia | 20-40 minutes | Mouse | Not Specified | [7] |
Table 2: Anesthetic Dosage and Efficacy of Pentobarbital in Rats
| Parameter | Value | Species | Route of Administration | Reference | | :--- | :--- | :--- | :--- | | Anesthetic Dosage | 40-50 mg/kg | Rat | Intraperitoneal (IP) |[8] | | | 45-50 mg/kg | Rat | Intraperitoneal (IP) |[6] | | Duration of Anesthesia | 15-60 minutes | Rat | Intraperitoneal (IP) |[8] | | | 20-60 minutes | Rat | Not Specified |[9] |
Experimental Protocols
The following are detailed methodologies for the administration of Pentobarbital for anesthesia in rodents. A similar protocol could be adapted for this compound, with the crucial step of first determining an effective and safe dosage through pilot studies.
Preparation of Anesthetic Solution (Pentobarbital)
-
Stock Solution: Pentobarbital sodium is typically available in a concentrated solution (e.g., 50 mg/mL or 65 mg/mL).
-
Dilution: For accurate dosing in small rodents, it is often necessary to dilute the stock solution with sterile saline or sterile water for injection to a final concentration that allows for a manageable injection volume (e.g., 10 mg/mL).[10]
-
Storage: Store the diluted solution according to the manufacturer's instructions, typically protected from light.
Anesthetic Administration (Intraperitoneal Injection)
-
Animal Restraint: Gently restrain the rodent. For mice, this can be achieved by scruffing the back of the neck. For rats, manual restraint appropriate for the animal's size should be used.
-
Injection Site: The recommended site for intraperitoneal (IP) injection is the lower right abdominal quadrant. This location helps to avoid injection into the cecum or urinary bladder.
-
Injection Procedure:
-
Use a 23-27 gauge needle.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the anesthetic solution smoothly.[11]
-
Monitoring During Anesthesia
Continuous monitoring of the anesthetized animal is critical to ensure its well-being and the appropriate depth of anesthesia. Key parameters to monitor include:
-
Loss of Righting Reflex: This is the primary indicator of the onset of anesthesia.
-
Respiratory Rate and Pattern: A significant decrease in respiratory rate is a sign of deep anesthesia and potential overdose.
-
Response to Painful Stimuli: The absence of a pedal withdrawal reflex (toe pinch) is used to confirm a surgical plane of anesthesia.
-
Body Temperature: Rodents are susceptible to hypothermia under anesthesia. A heating pad should be used to maintain body temperature.
-
Corneal Reflex: Application of ophthalmic ointment is recommended to prevent corneal drying.[11][12]
Signaling Pathways and Experimental Workflows
Barbiturate Signaling Pathway
Both this compound and Pentobarbital exert their anesthetic effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. The following diagram illustrates this general mechanism of action.
Caption: General signaling pathway of barbiturates at the GABA-A receptor.
Experimental Workflow for Injectable Anesthesia
The following diagram outlines a typical workflow for inducing and monitoring anesthesia in rodents using an injectable agent like Pentobarbital or potentially this compound.
Caption: Experimental workflow for injectable anesthesia in rodents.
Side Effects and Considerations
Barbiturates, including Pentobarbital and likely this compound, have a narrow therapeutic index, and overdose can lead to severe respiratory depression and death.[1] Other potential side effects include:
-
Hypothermia: As mentioned, maintaining body temperature is crucial.
-
Cardiovascular Depression: Barbiturates can cause a decrease in heart rate and blood pressure.
-
Pain on Injection: Some barbiturate formulations can be irritating to tissues upon injection.
-
Enzyme Induction: Chronic administration of barbiturates can induce hepatic enzymes, which may affect the metabolism of other drugs. It has been noted that butalbital and this compound are among the weakest enzyme inducers in the barbiturate class.[13]
Conclusion
Pentobarbital is a well-established and characterized anesthetic agent for use in rodents, with a wealth of available data to guide its use. This compound, as a short to intermediate-acting barbiturate, holds potential as an alternative; however, the current lack of specific experimental data in rodent models necessitates a cautious approach. Researchers interested in using this compound should conduct thorough dose-finding and safety studies before its implementation in experimental protocols. For both agents, careful monitoring and adherence to established anesthetic best practices are essential for ensuring animal welfare and the validity of research outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Dosing and Uses | medtigo [medtigo.com]
- 3. vetscraft.com [vetscraft.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. lasec.cuhk.edu.hk [lasec.cuhk.edu.hk]
- 7. louisville.edu [louisville.edu]
- 8. unav.edu [unav.edu]
- 9. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Barbiturate - Wikipedia [en.wikipedia.org]
Talbutal as a Model for Barbiturate Dependence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of talbutal with other barbiturates as a model for studying substance dependence. While direct experimental data on this compound's dependence potential is limited, this document extrapolates its likely properties based on its classification as a short-to-intermediate-acting barbiturate (B1230296) and compares them to well-characterized barbiturates like the long-acting phenobarbital (B1680315) and the short-acting pentobarbital.
Introduction to Barbiturate Dependence Models
Barbiturates are a class of central nervous system (CNS) depressants that enhance the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] Chronic use of barbiturates can lead to tolerance, physical dependence, and a withdrawal syndrome upon cessation.[2] Animal models are crucial for understanding the neurobiological mechanisms of barbiturate dependence and for the preclinical evaluation of potential treatments. The choice of a specific barbiturate for these models is critical, as the duration of action significantly influences the characteristics of dependence and withdrawal.
This compound is a barbiturate with a short to intermediate duration of action.[3][4] Its pharmacokinetic and pharmacodynamic profile suggests it may serve as a valuable model for studying certain aspects of barbiturate dependence, particularly those related to drugs with a similar onset and duration of effect.
Comparative Pharmacological Profile
The table below summarizes the key pharmacological differences between this compound, phenobarbital, and pentobarbital, which are critical for their use in dependence models.
| Feature | This compound | Phenobarbital | Pentobarbital |
| Duration of Action | Short-to-Intermediate[3][4] | Long | Short |
| Onset of Action | 15-30 minutes[4] | 1 to 5 hours | 10-15 minutes |
| Elimination Half-life | ~35 hours (as Butalbital, a structural isomer)[5] | 53 to 118 hours | 15 to 50 hours |
| Primary Use in Models | Proposed for modeling dependence on shorter-acting barbiturates | Modeling chronic dependence and withdrawal management | Modeling acute dependence and reinforcing effects |
| Enzyme Induction | Weak[6] | Potent | Potent |
Experimental Protocols for Inducing Barbiturate Dependence
General Protocol for Induction of Barbiturate Dependence in Rodents (Adaptable for this compound)
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Oral: this compound can be mixed into a sweetened, palatable vehicle and offered as the sole source of fluid. The concentration is gradually increased to achieve and maintain a state of mild intoxication.
-
Intraperitoneal (i.p.) Injection: Daily or twice-daily injections of this compound at a dose sufficient to produce clear behavioral signs of CNS depression (e.g., ataxia, sedation). The dose may need to be escalated over time to counteract the development of tolerance.
-
-
Duration of Treatment: Chronic administration for a period of 2 to 4 weeks is typically sufficient to induce physical dependence.
-
Assessment of Dependence: Dependence is confirmed by precipitating withdrawal symptoms through the administration of a GABA-A receptor antagonist (e.g., flumazenil) or by abrupt cessation of the drug.
Comparison of Dependence and Withdrawal Characteristics
The characteristics of dependence and the severity of withdrawal are expected to differ based on the barbiturate's duration of action.
| Characteristic | This compound (Inferred) | Phenobarbital | Pentobarbital |
| Rate of Tolerance Development | Moderate to Rapid | Slow | Rapid |
| Severity of Withdrawal | Moderate to Severe | Mild to Moderate | Severe |
| Onset of Withdrawal | 12-24 hours after cessation | 24-72 hours after cessation | 8-12 hours after cessation |
| Peak of Withdrawal Symptoms | 24-48 hours | 2-4 days | 24-36 hours |
| Duration of Withdrawal | 5-7 days | 1-2 weeks or longer | 4-7 days |
| Primary Withdrawal Signs | Anxiety, tremors, insomnia, potential for seizures[2][7] | Similar to this compound, but with a more protracted time course | More severe and rapid onset of symptoms, high seizure risk[8] |
Key Experimental Assays for Validation
To validate this compound as a model for barbiturate dependence, a series of behavioral and physiological assays should be conducted and the results compared with established models.
Behavioral Assays
-
Locomotor Activity: Chronic administration of sedative-hypnotics can lead to initial hypoactivity followed by tolerance. Withdrawal is often associated with hyperactivity.
-
Self-Administration: This "gold standard" assay measures the reinforcing properties of a drug, directly modeling drug-seeking behavior.
-
Drug Discrimination: This assay assesses the subjective effects of a drug by training animals to discriminate it from a placebo.[9] this compound would be expected to generalize to other barbiturates and GABA-A positive modulators.[10][11]
-
Elevated Plus Maze: This test can be used to measure anxiety-like behavior, which is a key component of barbiturate withdrawal.
Physiological Assays
-
Convulsive Threshold: Chronic barbiturate use can lower the seizure threshold upon withdrawal.[12] This can be measured by administering a convulsant agent like pentylenetetrazol.
-
Body Weight and Food/Water Intake: These measures can be disrupted during chronic drug administration and withdrawal.
-
Body Temperature: Hyperthermia can be a sign of barbiturate withdrawal.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling in Barbiturate Action
Barbiturates potentiate the inhibitory effects of GABA by binding to the GABA-A receptor at a site distinct from GABA itself. This increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability.
References
- 1. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withdrawal Syndromes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butalbital - Wikipedia [en.wikipedia.org]
- 6. Barbiturate - Wikipedia [en.wikipedia.org]
- 7. Withdrawal Syndromes: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 8. lagunatreatment.com [lagunatreatment.com]
- 9. Differences in the stimulus properties of barbital and hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative Stimulus Effects of Abused Inhalants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminative stimulus properties of benzodiazepines, barbiturates and pharmacologically related drugs; relation to some intrinsic and anticonvulsant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in seizure threshold and aggression during chronic treatment with three anticonvulsants and on drug withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Talbutal in Barbiturate Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of talbutal in various immunoassays designed for the detection of barbiturates. The data presented is intended to assist researchers and clinicians in the accurate interpretation of screening results and in the selection of appropriate testing methodologies.
Introduction to Immunoassay Cross-Reactivity
Immunoassays for drug screening operate on the principle of antibody-antigen binding. An antibody, designed to recognize a specific drug or drug class, will bind to the target analyte in a sample. Cross-reactivity occurs when the antibody binds to a substance other than its target analyte, which can lead to false-positive results. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the cross-reacting substance. For barbiturate (B1230296) immunoassays, the antibody is typically raised against a common structural feature of the barbiturate class, leading to varying degrees of cross-reactivity with different barbiturate compounds, including this compound.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of this compound and other barbiturates in different commercially available and research-based immunoassays.
Table 1: Percent Cross-Reactivity in a Novel Barbiturate Screening Assay
This table presents data from a study that developed a new screening assay for barbiturates, with secobarbital as the reference compound.[1]
| Compound | Concentration Added (ng/mL) | Measured Concentration (ng/mL) | Percent Cross-Reactivity (%) |
| Cyclopentobarbital | 200 | 898.9 | 449.45 |
| Butabarbital | 200 | 420.2 | 210.10 |
| This compound | 200 | 361.7 | 180.85 |
| Alphenal | 200 | 312.9 | 156.45 |
| Butalbital | 200 | 226.9 | 113.45 |
| Secobarbital | 200 | 200.0 | 100.00 |
| Brallobarbital | 200 | 133.3 | 66.65 |
| Aprobarbital | 200 | 128.0 | 64.00 |
| Pentobarbital | 200 | 107.5 | 53.75 |
| Phenobarbital | 200 | 105.6 | 52.83 |
Data sourced from "Synthesis of Conjugates for a Barbiturate Screening Assay"[1].
Table 2: Cross-Reactivity in the DRI™ Barbiturate Assay
This table indicates the concentration of various barbiturates that produce a result approximately equivalent to the 200 ng/mL secobarbital cutoff calibrator.[2]
| Compound | Concentration for Equivalent Response (ng/mL) |
| This compound | 160 |
| Amobarbital | 200 |
| Aprobarbital | 200 |
| Secobarbital | 200 |
| Alphenal | 250 |
| Butabarbital | 250 |
| Butethal | 300 |
| Butalbital | 400 |
| Diallylbarbital | 600 |
| Pentobarbital | 600 |
| Phenobarbital | 600 |
| Thiopental | 600 |
| Barbital | 1500 |
Data sourced from the DRI™ Barbiturate Assay package insert[2].
Table 3: Cross-Reactivity in the Emit® II Plus Barbiturate Assay
This table shows the concentration of various barbiturates required to produce a result equivalent to the 200 ng/mL and 300 ng/mL secobarbital cutoffs.
| Compound | Concentration (ng/mL) at 200 ng/mL Cutoff | Concentration (ng/mL) at 300 ng/mL Cutoff |
| This compound | 194 | 262 |
| Pentobarbital | 252 | 447 |
| Butabarbital | 274 | 523 |
| Aprobarbital | 275 | 478 |
| Alphenal | 284 | 354 |
| Butalbital | 304 | 475 |
| Cyclopentobarbital | 304 | 527 |
| Allobarbital | 345 | 744 |
| Butobarbital | 349 | 875 |
| Amobarbital | 555 | 923 |
| 5-Ethyl-5-(4-hydroxyphenyl) barbituric acid | 927 | 4719 |
| Phenobarbital | 1087–1631 | 2675–4013 |
| Barbital | 1278 | 4148 |
| Thiopental | 1109 | 10174 |
*Observed Range. Data sourced from the Emit® II Plus Barbiturate Assay cross-reactivity list.
Table 4: Qualitative Cross-Reactivity in the SYNCHRON Systems® BARB Assay
This table provides the concentration of various substances that produce a positive result in a human urine matrix.[3]
| Compound | Concentration (µg/mL) | Effect |
| This compound | 0.125 | Positive |
| Secobarbital (cutoff) | 0.2 | Positive |
| Aprobarbital | 0.2 | Positive |
| Butabarbital | 0.25 | Positive |
| Amobarbital | 0.3 | Positive |
| Butalbital | 0.4 | Positive |
| Pentobarbital | 0.5 | Positive |
| Diallylbarbital | 0.6 | Positive |
| Phenobarbital | 0.8 | Positive |
| Thiopental | 0.8 | Positive |
| Barbital | 1.5 | Positive |
Data sourced from the SYNCHRON Systems® BARB assay cross-reactivity data sheet[3].
Experimental Protocols
The determination of cross-reactivity in competitive immunoassays generally follows a standardized protocol.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to a known concentration of the standard calibrator (e.g., secobarbital).
Materials:
-
Immunoassay analyzer and corresponding barbiturate assay reagents.
-
Drug-free urine or serum matrix.
-
Certified reference standards for the primary calibrator (e.g., secobarbital) and the cross-reacting compounds to be tested (e.g., this compound, phenobarbital, etc.).
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Calibrators and Controls: Prepare a series of calibrators of the primary analyte (e.g., secobarbital) at known concentrations in the drug-free matrix, including a negative control (zero concentration).
-
Preparation of Test Compound Solutions: Prepare a range of concentrations of the test compound (e.g., this compound) in the drug-free matrix.
-
Assay Procedure:
-
Run the standard calibration curve for the primary analyte on the immunoassay analyzer according to the manufacturer's instructions.
-
Analyze the prepared solutions of the test compound.
-
-
Data Analysis:
-
Determine the concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator.
-
Alternatively, for calculating percent cross-reactivity, determine the apparent concentration of the primary analyte for each concentration of the test compound using the standard curve.
-
-
Calculation of Percent Cross-Reactivity: Percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant that gives the same response) x 100
A more direct calculation can be made from the measured concentrations: % Cross-Reactivity = (Measured Concentration / Concentration of Analyte Added) x 100[1]
Visualizations
Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay for barbiturate detection.
Caption: Workflow of a competitive immunoassay for barbiturate detection.
Conclusion
The cross-reactivity of this compound in barbiturate immunoassays varies significantly depending on the specific assay and the antibodies utilized. In some assays, this compound exhibits high cross-reactivity, even greater than the target analyte, secobarbital. In others, a lower concentration of this compound is required to elicit a positive response compared to other common barbiturates. This information is critical for laboratories to be aware of when interpreting presumptive positive barbiturate screening results, especially when there is a clinical history of this compound use. Confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS), is essential for definitive identification and quantification of the specific barbiturate present.
References
Comparative Efficacy of Talbutal and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the sedative-hypnotic agent Talbutal and its isomers. Due to a lack of direct comparative studies on this compound's specific isomers in the available scientific literature, this guide synthesizes information on this compound as a racemic mixture and draws inferences from structurally related barbiturates to project the potential differential efficacy of its enantiomers. The experimental protocols detailed herein provide a framework for conducting such comparative analyses.
This compound, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a short to intermediate-acting barbiturate (B1230296) utilized for its sedative and hypnotic properties.[1] It is commercially available as a racemic mixture, containing equal amounts of two stereoisomers (enantiomers) arising from the chiral center at the 5-position of the barbituric acid ring.[2] Like other barbiturates, this compound exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3]
Postulated Comparative Efficacy of this compound Isomers
While direct experimental data on the individual isomers of this compound are not prevalent in the reviewed literature, studies on other chiral barbiturates, such as pentobarbital (B6593769) and hexobarbital, have demonstrated significant stereoselectivity in their pharmacological action.[4][5] The S-enantiomer of these barbiturates is often found to be more potent in enhancing GABA-A receptor function than the R-enantiomer.[4] Based on this precedent, a similar stereoselectivity can be hypothesized for this compound.
The following table summarizes the known properties of racemic this compound and provides projected data for its individual (S)- and (R)-enantiomers based on the established pharmacology of similar barbiturates.
| Parameter | Racemic this compound | (S)-Talbutal (Projected) | (R)-Talbutal (Projected) | Butalbital (Structural Isomer) |
| GABA-A Receptor Modulation | Potentiates GABA-ergic currents | Higher potency potentiation of GABA-ergic currents | Lower potency potentiation of GABA-ergic currents | Potentiates GABA-ergic currents |
| Sedative-Hypnotic Potency | Moderate | High | Low to Moderate | Moderate |
| Duration of Action | Short to Intermediate | Short to Intermediate | Short to Intermediate | Intermediate |
| Primary Clinical Use | Sedative, Hypnotic | Potential for more potent hypnotic | Potential for sedative with reduced hypnotic effect | Sedative, Analgesic (in combination products) |
Mechanism of Action: Modulation of the GABA-A Receptor
This compound and its isomers are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride channel opening induced by GABA. This enhanced chloride influx hyperpolarizes the neuron, leading to central nervous system depression. The differential potency observed in barbiturate enantiomers is thought to arise from stereospecific interactions at the binding site on the GABA-A receptor complex.
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine the comparative efficacy of this compound and its isomers, the following in vivo and in vitro experimental protocols are recommended.
In Vivo Assessment of Sedative-Hypnotic Effects
1. Loss of Righting Reflex (LORR) Assay: This classic test measures the hypnotic effect of a substance.
-
Apparatus: A clear observation chamber.
-
Animals: Male or female mice (e.g., C57BL/6 strain).
-
Procedure:
-
Administer the test compound (Racemic this compound, (S)-Talbutal, (R)-Talbutal, or vehicle control) via intraperitoneal (i.p.) injection at various doses.
-
At specified time points post-injection, gently place the animal on its back.
-
Record the latency to the loss of the righting reflex (animal remains on its back for >30 seconds) and the duration of the LORR (time until the animal spontaneously rights itself).
-
-
Data Analysis: Compare the dose-response curves for the onset and duration of LORR between the different isomers. A more potent isomer will induce LORR at lower doses and for a longer duration.
2. Open Field Test: This assay assesses general locomotor activity and can indicate sedative effects.
-
Apparatus: A square arena with walls, often equipped with automated tracking software.
-
Animals: Male or female mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control.
-
After a predetermined absorption period, place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 10 minutes).
-
-
Data Analysis: A significant decrease in locomotor activity compared to the control group is indicative of a sedative effect. The potency of sedation can be compared across isomers by analyzing the dose-dependent reduction in activity.
In Vitro Assessment of GABA-A Receptor Modulation
Whole-Cell Patch-Clamp Electrophysiology: This technique directly measures the effect of the compounds on GABA-A receptor function.
-
System: Cultured neurons or cell lines (e.g., HEK293) expressing specific GABA-A receptor subunits.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a submaximal concentration of GABA to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of the test compound (Racemic this compound, (S)-Talbutal, or (R)-Talbutal).
-
Measure the potentiation of the GABA-evoked current.
-
-
Data Analysis: Construct concentration-response curves for the potentiation of GABA-ergic currents for each isomer. The EC50 (half-maximal effective concentration) can be calculated to quantify and compare the potency of each isomer.
Conclusion
While direct comparative efficacy data for the isomers of this compound are not currently available, the established stereoselectivity of other barbiturates strongly suggests that the individual enantiomers of this compound are likely to exhibit different pharmacological profiles. The (S)-enantiomer is hypothesized to be the more potent hypnotic, while the (R)-enantiomer may possess sedative properties with a reduced hypnotic effect. The experimental protocols outlined in this guide provide a clear path for future research to elucidate the precise comparative efficacy of this compound and its isomers, which could inform the development of more targeted and potentially safer sedative-hypnotic therapies.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preparation of barbiturate optical isomers and their effects on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anesthetic Properties of Talbutal and Thiopental
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic properties of two barbiturates: Talbutal and Thiopental. While both compounds act on the central nervous system to induce sedation and anesthesia, their distinct pharmacokinetic and pharmacodynamic profiles lead to different clinical applications. This document summarizes available experimental data, outlines a general protocol for their comparative evaluation, and visualizes their shared mechanism of action and a typical experimental workflow.
Data Presentation: A Comparative Overview
Due to a lack of direct head-to-head clinical trials, this comparison synthesizes data from individual studies on this compound and Thiopental. The following table summarizes their key anesthetic and pharmacokinetic properties.
| Property | This compound | Thiopental |
| Drug Class | Barbiturate (B1230296) | Thiobarbiturate |
| Primary Use | Sedative-hypnotic | Intravenous anesthetic induction agent |
| Onset of Action | Slower: 15-30 minutes (hypnotic) | Rapid: 30-45 seconds (intravenous)[1] |
| Duration of Action | Intermediate: 6-8 hours (hypnotic)[2] | Ultra-short: 5-10 minutes (after a single dose)[1] |
| Protein Binding | Estimated ~60% (based on similar intermediate-acting barbiturates) | High: 75-90%[3] |
| Metabolism | Hepatic | Hepatic[3][4] |
| Elimination Half-life | Approximately 15 hours | 3-26 hours[1][4] |
Mechanism of Action
Both this compound and Thiopental exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[1][5] This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent depression of neuronal activity.
Shared mechanism of action at the GABA-A receptor.
Experimental Protocols
While no specific head-to-head experimental protocol for this compound and Thiopental was found, a general methodology for comparing intravenous anesthetic agents in a preclinical setting is outlined below.
Objective: To compare the anesthetic efficacy, duration of action, and safety profile of this compound and Thiopental in a rodent model.
Materials:
-
This compound and Thiopental solutions for injection
-
Male Sprague-Dawley rats (250-300g)
-
Intravenous catheters
-
Heating pads
-
Monitoring equipment (ECG, respiratory rate monitor)
-
Tail-pinch test apparatus
Methodology:
-
Animal Preparation: Rats are acclimatized for at least one week before the experiment. On the day of the experiment, a catheter is surgically implanted in the lateral tail vein for drug administration.
-
Drug Administration: Animals are randomly assigned to receive either this compound or Thiopental at varying doses. A control group receives a saline injection.
-
Assessment of Anesthesia:
-
Onset of Anesthesia: The time from injection to the loss of the righting reflex (the inability of the rat to right itself when placed on its back) is recorded.
-
Duration of Anesthesia: The time from the loss to the spontaneous recovery of the righting reflex is measured.
-
Depth of Anesthesia: The response to a noxious stimulus (tail-pinch) is assessed at regular intervals.
-
-
Physiological Monitoring: Heart rate, respiratory rate, and body temperature are continuously monitored throughout the experiment.
-
Data Analysis: The dose-response relationship for the onset and duration of anesthesia is determined for each drug. Physiological parameters are compared between the two groups using appropriate statistical tests.
A typical experimental workflow for comparing anesthetics.
Conclusion
This compound and Thiopental, while both members of the barbiturate class, exhibit distinct anesthetic profiles. Thiopental's rapid onset and short duration of action make it suitable for the induction of anesthesia.[1] In contrast, this compound's slower onset and longer duration of action are more aligned with its use as a sedative-hypnotic.[2] The provided experimental protocol offers a framework for further preclinical investigation into the nuanced differences between these two compounds, which could inform specialized therapeutic applications. The shared GABA-A receptor mechanism underscores the importance of this pathway as a target for sedative and anesthetic drug development.
References
- 1. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Butabarbital - Wikipedia [en.wikipedia.org]
- 4. Binding of amobarbital, pentobarbital and diphenylhydantoin to blood cells and plasma proteins in healthy volunteers and uraemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Talbutal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Talbutal: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, from pharmaceutical formulations to biological samples. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of barbiturates, including this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 | >0.995 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-20 ng/mL | 0.1-5 ng/mL |
| Limit of Quantification (LOQ) | 50-200 ng/mL | 5-50 ng/mL | 0.5-10 ng/mL |
Experimental Workflow
The general workflow for the analysis of this compound, from sample receipt to data analysis, is depicted in the following diagram.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound in pharmaceutical formulations.
Sample Preparation:
-
Tablet Analysis: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Dissolution: Dissolve the powder in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Sonication and Filtration: Sonicate the solution for 15 minutes to ensure complete dissolution and then filter through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilution: Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the assay.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 7.0) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 210 nm.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is particularly useful for the analysis of this compound in biological matrices, often requiring a derivatization step to improve volatility and thermal stability.
Sample Preparation (Urine):
-
Hydrolysis (Optional): For conjugated metabolites, an enzymatic hydrolysis step may be performed.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the urine matrix. For LLE, adjust the sample pH to acidic (e.g., pH 5-6) and extract with an organic solvent like ethyl acetate (B1210297).
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl (B98337) (TMS) derivative of this compound.
-
Reconstitution: After derivatization, evaporate the reagent and reconstitute the sample in a suitable solvent like ethyl acetate for injection.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the this compound-TMS derivative.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, especially at low concentrations in complex biological matrices like plasma or whole blood.
Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
A Comparative Guide to the Metabolic Profile of Talbutal and Other Barbiturates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profile of Talbutal against other commonly studied barbiturates: phenobarbital, secobarbital, and pentobarbital (B6593769). The information presented herein is intended to support research and development efforts by providing a detailed overview of their biotransformation pathways, supported by experimental data and methodologies.
Introduction to Barbiturate (B1230296) Metabolism
Barbiturates are a class of central nervous system depressants that undergo extensive metabolism in the liver before excretion. The primary site of biotransformation is the hepatic microsomal enzyme system, with cytochrome P450 (CYP450) enzymes playing a crucial role. The metabolism of barbiturates generally involves two main phases:
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For barbiturates, the most common Phase I reaction is oxidation of the substituents at the C5 position of the barbituric acid ring, leading to the formation of alcohols, ketones, or carboxylic acids.
-
Phase II Reactions: These are conjugation reactions where an endogenous substrate is added to the functional group introduced in Phase I. The most common conjugation reaction for barbiturate metabolites is glucuronidation, which significantly increases their water solubility and facilitates their renal excretion.
This compound, like other barbiturates, is metabolized by this hepatic microsomal enzyme system. Understanding the specifics of its metabolic profile in comparison to other well-characterized barbiturates is essential for predicting its pharmacokinetic properties, potential drug-drug interactions, and toxicity profile.
Comparative Metabolic Profiles
The metabolic fate of barbiturates is largely determined by the nature of the substituents at the C5 position. While direct comparative quantitative studies on the metabolism of this compound alongside phenobarbital, secobarbital, and pentobarbital are limited in the available literature, a comparison can be drawn based on their known primary metabolic pathways.
Data Presentation: Key Metabolic and Pharmacokinetic Parameters
| Parameter | This compound | Phenobarbital | Secobarbital | Pentobarbital |
| Primary Metabolic Pathways | Oxidation (Hydroxylation), Glucuronidation | Oxidation (Hydroxylation), N-glucosylation, Glucuronidation | Oxidation (Hydroxylation) of allyl and 1-methylbutyl side chains, Glucuronidation | Oxidation (Hydroxylation) of the 1-methylbutyl side chain |
| Key Metabolites | Hydroxylated derivatives | p-Hydroxyphenobarbital | Hydroxysecobarbital, Secodiol | Hydroxypentobarbital |
| CYP450 Involvement | Primarily hepatic microsomal enzymes | CYP2C9, CYP2C19, CYP2B6 (inducer) | Hepatic microsomal enzymes | Hepatic microsomal enzymes |
| Elimination Half-life | Intermediate-acting | 53–118 hours (long-acting) | 15–40 hours (short-acting) | 15–50 hours (short-acting) |
| Protein Binding | Data not readily available | 20–45% | 45–60% | 20–45% |
Signaling Pathways and Experimental Workflows
General Metabolic Pathway of Barbiturates
The following diagram illustrates the principal metabolic pathways for barbiturates, involving Phase I oxidation by CYP450 enzymes and subsequent Phase II glucuronidation.
Caption: General metabolic pathway of barbiturates.
Experimental Workflow for In Vitro Barbiturate Metabolism Assay
This diagram outlines a typical workflow for studying the metabolism of barbiturates using an in vitro model with human liver microsomes.
Caption: In vitro barbiturate metabolism workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of barbiturate metabolism.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of a barbiturate in a controlled in vitro system.
Materials:
-
Test barbiturate (this compound, Phenobarbital, etc.)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard for analytical quantification
Procedure:
-
Preparation: Prepare a stock solution of the test barbiturate in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing HLMs and phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM and barbiturate mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation for Analysis: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent drug and the formation of metabolites using a validated LC-MS/MS or GC-MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification and Quantification by LC-MS/MS
Objective: To identify and quantify the metabolites of a barbiturate formed in a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate the parent drug from its metabolites.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent drug and expected metabolites are monitored.
Procedure:
-
Sample Preparation: Prepare samples as described in the metabolic stability assay or from in vivo studies (e.g., urine, plasma) following appropriate extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction).
-
Injection and Separation: Inject the prepared sample into the LC-MS/MS system. The components of the sample are separated on the HPLC column.
-
Detection and Quantification: As the separated components elute from the column, they are ionized in the ESI source and detected by the mass spectrometer operating in MRM mode. The area under the peak for each analyte is used for quantification against a standard curve.
-
Metabolite Identification: Putative metabolite structures are proposed based on the mass-to-charge ratio (m/z) of the parent drug and the observed mass shifts in the metabolites.
Conclusion
The metabolic profile of this compound is generally expected to align with that of other intermediate-acting barbiturates, involving primary oxidation of its side chains followed by glucuronide conjugation. However, a notable lack of direct comparative and quantitative metabolic studies for this compound in publicly available literature limits a precise quantitative comparison with phenobarbital, secobarbital, and pentobarbital. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which would be invaluable for a more complete understanding of this compound's pharmacokinetic and pharmacodynamic properties. Further research focusing on the quantitative analysis of this compound's metabolites and the identification of the specific CYP450 isoforms involved in its metabolism is warranted.
A Comparative Analysis of the Side-Effect Profiles of Talbutal and Newer Hypnotic Agents
For Immediate Release
This guide provides a comprehensive comparison of the side-effect profiles of the barbiturate (B1230296) hypnotic, Talbutal, and newer classes of hypnotic agents, including Z-drugs and dual orexin (B13118510) receptor antagonists (DORAs). The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of adverse events supported by available data and a review of the experimental protocols used in their evaluation.
Introduction
The landscape of hypnotic drug development has evolved significantly, moving from broad central nervous system depressants like barbiturates to more targeted therapies. This compound, a short to intermediate-acting barbiturate, represents an older class of hypnotics.[1] While effective in inducing sleep, its use has been largely superseded by newer agents due to a less favorable side-effect profile and a higher risk of dependence and overdose.[1] This guide will juxtapose the known adverse effects of this compound with the clinical data available for Z-drugs (e.g., eszopiclone, zaleplon, zolpidem) and the novel class of dual orexin receptor antagonists (DORAs) (e.g., daridorexant, lemborexant, suvorexant).
Quantitative Comparison of Side-Effect Profiles
Quantitative data on the side-effect profile of this compound from modern clinical trials is scarce. Therefore, the side-effect profile of this compound is represented by the known adverse effects of the barbiturate class. In contrast, extensive clinical trial data is available for newer hypnotics.
Table 1: Comparison of Common Adverse Events of Newer Hypnotics (Incidence >2% in any treatment group and greater than placebo)
| Adverse Event | Eszopiclone | Zaleplon | Zolpidem | Daridorexant (50 mg) | Lemborexant (10 mg) | Suvorexant (20 mg) | Placebo |
| Somnolence/Drowsiness | 10% | 7.4% | 8% | 6% | 10% | 7% | 3% |
| Headache | 18% | 3% | 7% | 7% | 5% | 7% | 6% |
| Dizziness | 7% | N/A | 5% | 3% | 3% | 4% | 2% |
| Nausea | 5% | N/A | 6% | 3% | 3% | 3% | 2% |
| Dry Mouth | 7% | N/A | N/A | 2% | 2% | 3% | 1% |
| Unpleasant Taste | 34% | N/A | N/A | N/A | N/A | N/A | 3% |
| Nasopharyngitis | N/A | N/A | N/A | 6% | 4% | 3% | 4% |
| Upper Respiratory Tract Infection | N/A | N/A | N/A | 4% | 3% | 3% | 3% |
Note: Data for Z-drugs (Eszopiclone, Zaleplon, Zolpidem) is compiled from various sources and may not be from direct head-to-head trials. Data for DORAs (Daridorexant, Lemborexant, Suvorexant) is based on a network meta-analysis of clinical trials.[2][3] "N/A" indicates that the data was not consistently reported across major clinical trials for that specific side effect.
Table 2: Qualitative Side-Effect Profile of this compound (as a representative barbiturate)
| Adverse Effect Category | Description |
| Central Nervous System | Drowsiness, confusion, cognitive impairment, ataxia, "hangover" effect.[1] |
| Respiratory System | Respiratory depression, which can be life-threatening in overdose.[1] |
| Cardiovascular System | Hypotension and shock in cases of acute poisoning.[1] |
| Dependence and Withdrawal | High potential for physical and psychological dependence. Abrupt withdrawal can lead to severe and potentially fatal symptoms, including seizures. |
| Overdose Risk | Narrow therapeutic index with a high risk of coma and death in overdose. |
Experimental Protocols for Assessing Hypnotic Side-Effects
The evaluation of the side-effect profile of hypnotic drugs relies on a combination of preclinical and clinical methodologies.
Polysomnography (PSG)
Polysomnography is a comprehensive sleep study used to objectively measure the effects of a hypnotic on sleep architecture.[4][5]
-
Methodology: PSG involves the continuous monitoring of multiple physiological parameters during sleep, including:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To record eye movements, particularly important for identifying REM sleep.
-
Electromyogram (EMG): To measure muscle activity, typically from the chin and legs.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory effort and airflow: To detect any respiratory disturbances.
-
Pulse oximetry: To measure blood oxygen saturation.
-
-
Application in Side-Effect Profiling: PSG can detect undesirable effects on sleep stages, such as a reduction in REM or slow-wave sleep, and can identify drug-induced respiratory depression.[4]
Rotarod Test
The rotarod test is a standard preclinical assay to assess motor coordination and balance in rodents, which can be impaired by sedative-hypnotics.[6]
-
Methodology:
-
Rodents are placed on a rotating rod.
-
The speed of the rod's rotation is gradually increased.
-
The latency to fall from the rod is measured.
-
A shorter latency to fall in drug-treated animals compared to a control group indicates impaired motor coordination.[6]
-
-
Application in Side-Effect Profiling: This test is crucial in the early stages of drug development to screen for compounds that may cause motor impairment, a known side effect of many CNS depressants.[6]
Clinical Trials and Adverse Event Reporting
The gold standard for assessing the side-effect profile of a new hypnotic in humans is the randomized, double-blind, placebo-controlled clinical trial.
-
Methodology:
-
A large cohort of patients with insomnia is recruited.
-
Participants are randomly assigned to receive either the investigational hypnotic or a placebo.
-
Adverse events are systematically collected throughout the trial using standardized questionnaires and spontaneous reporting by participants.
-
The incidence of each adverse event is compared between the treatment and placebo groups to identify statistically significant differences.
-
-
Application in Side-Effect Profiling: This methodology provides the quantitative data on the frequency and nature of side effects, as presented in Table 1.
Signaling Pathways
The differing side-effect profiles of this compound and newer hypnotics can be attributed to their distinct mechanisms of action and the signaling pathways they modulate.
GABA-A Receptor Signaling Pathway (this compound and Z-drugs)
This compound, as a barbiturate, and the Z-drugs both act on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific interactions with the receptor differ significantly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysomnography in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysomnographic effects of hypnotic drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotarod Test - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of Talbutal and Other Sedative-Hypnotics: A Guide for Researchers
Disclaimer: Publicly available scientific literature lacks specific quantitative behavioral data from preclinical or clinical studies on Talbutal. Therefore, this guide provides a comparative framework based on the known properties of intermediate-acting barbiturates, the class to which this compound belongs, and presents representative experimental data from studies on other sedative-hypnotics to illustrate the methodologies and data presentation requested.
This guide is intended for researchers, scientists, and drug development professionals interested in the statistical analysis of behavioral data from studies of sedative-hypnotic drugs. It outlines the common experimental protocols and data presentation formats used in the field, with a focus on comparing the performance of an intermediate-acting barbiturate (B1230296) like this compound with other alternatives such as short-acting barbiturates and benzodiazepines.
Comparison of Pharmacological Profiles
This compound is classified as a short to intermediate-acting barbiturate.[1] Barbiturates, as a class, are central nervous system (CNS) depressants that produce a wide range of effects, from mild sedation to anesthesia.[2] They have been largely replaced in clinical practice by benzodiazepines due to a narrower therapeutic index and higher risk of dependence and overdose.[2][3]
The primary alternatives to intermediate-acting barbiturates like this compound include:
-
Short-acting barbiturates (e.g., Pentobarbital, Secobarbital): These have a faster onset and shorter duration of action, making them suitable for inducing sleep.[4]
-
Long-acting barbiturates (e.g., Phenobarbital): These have a slower onset and longer duration of action, primarily used as anticonvulsants.[4]
-
Benzodiazepines (e.g., Diazepam, Lorazepam): This class of drugs has a wider safety margin and lower abuse potential compared to barbiturates, making them the preferred choice for treating anxiety and insomnia.[3][5]
The key differences in their behavioral profiles are summarized in the table below.
| Feature | Intermediate-Acting Barbiturates (e.g., this compound) | Short-Acting Barbiturates (e.g., Pentobarbital) | Benzodiazepines (e.g., Diazepam) |
| Primary Behavioral Effects | Sedation, hypnosis | Hypnosis, anesthesia | Anxiolysis, sedation, muscle relaxation |
| Onset of Action | Intermediate | Rapid | Rapid to Intermediate |
| Duration of Action | Intermediate | Short | Long |
| Abuse Potential | High | High | Lower than barbiturates |
| Therapeutic Index | Narrow | Narrow | Wide |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the behavioral effects of sedative-hypnotic drugs in animal models.
Locomotor Activity Test
This test is used to assess the stimulant or depressant effects of a drug on spontaneous movement.
-
Apparatus: A set of locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record movement.
-
Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used. Animals are housed individually for at least one week before testing.
-
Habituation: Animals are placed in the activity chambers for 30-60 minutes for at least two consecutive days prior to the test day to acclimate them to the environment.
-
Drug Administration: On the test day, the vehicle (e.g., saline), the test compound (e.g., this compound), or a comparator drug is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Analysis: The total distance traveled, as well as the number of horizontal and vertical beam breaks, are recorded and analyzed. The effects of the drug are compared to the vehicle control group. A decrease in locomotor activity is indicative of a sedative effect.
Rotarod Test
This test is a widely used method to assess motor coordination, balance, and the muscle relaxant effects of a drug.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Mice or rats are trained to walk on the rotating rod.
-
Procedure: After drug administration, the animal is placed on the rotating rod, and the latency to fall off is recorded. The speed of the rod can be kept constant or gradually accelerated.
-
Data Analysis: A decrease in the time spent on the rod compared to the vehicle-treated group indicates impaired motor coordination.
Thiopental-Induced Sleeping Time
This test is used to evaluate the hypnotic or sedative-potentiating effects of a drug.
-
Procedure: Animals are pre-treated with the test compound or vehicle. After a specified period, a sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental (B1682321) is administered.
-
Data Measurement: The time from the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) to its recovery is measured as the sleeping time.
-
Data Analysis: A significant prolongation of the thiopental-induced sleeping time by the test compound indicates a hypnotic or sedative-potentiating effect.
Data Presentation
The following tables provide examples of how quantitative data from these behavioral experiments would be structured for easy comparison. Note: The data presented here are representative examples from studies on other sedative-hypnotics and are for illustrative purposes only, as no specific data for this compound was found.
Table 1: Effects on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) |
| Vehicle (Saline) | - | 3500 ± 250 |
| Pentobarbital | 10 | 1800 ± 200 |
| Pentobarbital | 20 | 950 ± 150 |
| Diazepam | 1 | 2800 ± 220 |
| Diazepam | 5 | 1500 ± 180* |
| This compound | (Hypothetical) | Data Not Available |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effects on Motor Coordination (Rotarod Test) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) |
| Vehicle (Saline) | - | 180 ± 15 |
| Pentobarbital | 10 | 95 ± 12 |
| Pentobarbital | 20 | 40 ± 8 |
| Diazepam | 1 | 150 ± 10 |
| Diazepam | 5 | 75 ± 9* |
| This compound | (Hypothetical) | Data Not Available |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Potentiation of Thiopental-Induced Sleeping Time in Mice
| Pre-treatment Group | Dose (mg/kg, i.p.) | Sleeping Time (minutes) |
| Vehicle + Thiopental (40 mg/kg) | - | 25 ± 4 |
| Secobarbital (10 mg/kg) + Thiopental | 10 | 55 ± 6 |
| Diazepam (1 mg/kg) + Thiopental | 1 | 40 ± 5 |
| This compound | (Hypothetical) | Data Not Available |
*p < 0.05 compared to Vehicle + Thiopental. Data are presented as mean ± SEM.
Mandatory Visualization
Signaling Pathway of Barbiturates
Barbiturates, including this compound, exert their primary effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1]
Experimental Workflow for Behavioral Analysis
The following diagram illustrates a typical workflow for conducting a comparative behavioral study of sedative-hypnotic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models in cognitive behavioural pharmacology: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Talbutal and Secobarbital for Researchers
For drug development professionals and researchers, a comprehensive understanding of the pharmacological nuances between sedative-hypnotic agents is paramount. This guide provides a detailed, evidence-based comparison of Talbutal and Secobarbital, two barbiturates with historical use in the management of insomnia and as pre-anesthetic sedatives.
While both compounds belong to the barbiturate (B1230296) class and share a primary mechanism of action, they exhibit key differences in their pharmacokinetic and pharmacodynamic profiles. This comparison synthesizes the available peer-reviewed literature to highlight these distinctions, offering valuable insights for research and development.
At a Glance: this compound vs. Secobarbital
| Feature | This compound | Secobarbital | Reference |
| Drug Class | Barbiturate | Barbiturate | [1][2] |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors; increases duration of chloride channel opening. | Positive allosteric modulator of GABA-A receptors; increases duration of chloride channel opening. | [1][3] |
| Duration of Action | Short to Intermediate | Short | [1][4] |
| Hepatic Enzyme Induction | Weak Inducer | Potent Inducer | [5] |
| Primary Therapeutic Use | Sedative, Hypnotic | Sedative, Hypnotic, Preoperative Sedation | [6][7] |
| Abuse Potential | High | High | [5] |
| Current Status | Largely discontinued | Largely replaced by benzodiazepines | [8] |
Delving into the Data: A Head-to-Head Comparison
Pharmacodynamics
The primary mechanism of action for both this compound and Secobarbital involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3] Both drugs act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and subsequent central nervous system depression.[1][5]
While the fundamental mechanism is the same, the potency and efficacy at the receptor level can differ between barbiturates. A study comparing various barbiturates on frog dorsal root ganglia neurons found the potency for GABA-mimetic action to be in the order of secobarbital > pentobarbital (B6593769) > hexobarbital (B1194168) > phenobarbital.[1] Although this compound was not included in this study, it provides a quantitative framework for Secobarbital's potent activity at the GABA-A receptor.[1]
Pharmacokinetics and Metabolism
A critical point of divergence between this compound and Secobarbital lies in their effect on hepatic enzymes. Secobarbital is recognized as a potent inducer of cytochrome P450 (CYP) enzymes.[5] This property can lead to significant drug-drug interactions by accelerating the metabolism of other medications that are substrates for these enzymes.[2] In contrast, this compound, along with its structural isomer butalbital, is considered to be among the weakest enzyme inducers within the barbiturate class.[5] This distinction is a crucial consideration in polypharmacy scenarios.
Detailed pharmacokinetic parameters for this compound in humans are not well-documented in primary literature, and are often estimated based on data from structurally similar barbiturates. Secobarbital is classified as a short-acting barbiturate, while this compound is described as having a short to intermediate duration of action.[1][4]
Experimental Protocols in Focus
While direct comparative studies between this compound and Secobarbital are scarce, the following outlines a general experimental protocol for evaluating and comparing the sedative-hypnotic effects of such compounds in a preclinical setting.
Assessment of Sedative-Hypnotic Efficacy in a Rodent Model
Objective: To compare the dose-dependent sedative and hypnotic effects of this compound and Secobarbital.
Animals: Male Wistar rats (200-250g).
Methodology:
-
Drug Preparation: this compound and Secobarbital are dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
Dosing: Animals are divided into groups and administered with either vehicle, this compound (various doses), or Secobarbital (various doses) via intraperitoneal injection.
-
Parameters Measured:
-
Onset of Sleep: Time from injection to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Duration of Sleep: Time from the loss to the spontaneous recovery of the righting reflex.
-
-
Data Analysis: Dose-response curves for the onset and duration of sleep are generated. ED50 values (the dose required to induce sleep in 50% of the animals) can be calculated to compare the potency of the two compounds.
Visualizing the Science
Signaling Pathway of Barbiturate Action
Caption: Barbiturate action at the GABA-A receptor.
Experimental Workflow for Comparative Analysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. typhoonhomewares.com [typhoonhomewares.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Talbutal: A Guide for Laboratory Professionals
The proper disposal of Talbutal, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not merely a best practice but a legal and ethical obligation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant handling of this compound waste.
Core Principles of Controlled Substance Disposal
The U.S. Drug Enforcement Administration (DEA) governs the disposal of controlled substances like this compound. The primary mandate is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow for misuse.[1][2] Simply discarding this compound in the trash or flushing it down a drain is a violation of federal law and can lead to significant legal and environmental consequences.[2][3]
Recommended Disposal Procedures for Research Settings
In a laboratory or research setting, there are two primary, compliant methods for the disposal of this compound:
-
Reverse Distribution: This is a common and recommended method that involves returning the controlled substance to the manufacturer or a DEA-authorized reverse distributor. The facility must maintain meticulous records of the transfer.[2]
-
Licensed Hazardous Waste Contractor: A licensed hazardous waste disposal contractor with the appropriate DEA registration can collect and dispose of this compound waste. The facility’s environmental health and safety (EHS) or hazardous waste officer should be contacted to arrange for this service. The contractor will typically handle the necessary paperwork, including the DEA Form 41 for registrants.[2]
It is imperative to note that DEA registrants cannot use collection receptacles intended for ultimate users (e.g., the general public) to dispose of their stock or inventory of controlled substances.[4]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[5][6] Ensure adequate ventilation to avoid inhalation of any dust or fumes.[6][7] In case of a spill, contain the material and collect it in a suitable, labeled container for disposal, avoiding dust generation.[5][6]
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key quantitative and regulatory information related to this compound.
| Parameter | Value/Information | Source |
| DEA Schedule | III | DEA Controlled Substances List |
| Disposal Requirement | Must be rendered "non-retrievable" | [1] |
| Record Retention for Disposal | A disposal log must be kept for two years and be available for DEA inspection. | [1] |
| Witness Requirement (On-site destruction) | Two authorized employees must personally handle and witness the entire destruction process and sign the log. | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
This guide provides a foundational understanding of the proper disposal procedures for this compound. It is crucial for all laboratory personnel to be trained on these procedures and to consult their institution's specific policies and EHS department for detailed guidance. By adhering to these regulations, researchers can ensure a safe laboratory environment and prevent the diversion and abuse of controlled substances.
References
Essential Safety and Logistics for Handling Talbutal
For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds like Talbutal are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this Schedule III controlled substance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the literature search. The following guidance is based on information for structurally related barbiturates and general best practices for handling hazardous controlled substances.
This compound is a barbiturate (B1230296) with a short to intermediate duration of action and is classified as acutely toxic.[1] It is essential to handle this compound with appropriate precautions to minimize the risk of exposure.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, dermal contact, and ingestion.[2]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination.[3] |
| Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front, long sleeves, and tight-fitting knit cuffs.[4] | Prevents contamination of personal clothing and skin. The coated material offers resistance to chemical permeation. |
| Eye Protection | Chemical splash goggles. | Protects the eyes from dust particles and potential splashes. |
| Respiratory Protection | For weighing and handling powders outside of a containment system, a NIOSH-approved N95 or higher respirator is recommended. | Minimizes the risk of inhaling fine particles of the active pharmaceutical ingredient. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, properly labeled container in a secure, locked, and well-ventilated area, accessible only to authorized personnel.[5]
-
Maintain a detailed inventory log for this Schedule III controlled substance, documenting all amounts received, used, and disposed of, in compliance with DEA regulations.[6]
2. Handling and Dispensing:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.[2]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated, clearly labeled equipment (spatulas, weighing boats, etc.) for handling this compound to prevent cross-contamination.
-
Clean and decontaminate all equipment and work surfaces thoroughly after each use.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9] There is no specific antidote for barbiturate overdose; treatment is primarily supportive.[10][11]
Disposal Plan
As a Schedule III controlled substance, the disposal of this compound must adhere to strict DEA regulations to ensure it is rendered "non-retrievable."[12][13]
1. Waste Segregation and Collection:
-
All disposable materials contaminated with this compound, including gloves, gowns, weighing papers, and spill debris, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound must be segregated for proper disposal and kept in the secure storage area until disposal.
2. Decontamination and Disposal:
-
The primary DEA-accepted method for rendering controlled substances non-retrievable is incineration by a licensed hazardous waste disposal company.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of this compound waste through a licensed reverse distributor or hazardous waste contractor.[18] This process requires specific documentation, such as DEA Form 41, to track the destruction of the controlled substance.[6]
Spill Management Workflow
In the event of a this compound spill, a prompt and systematic response is crucial to contain the material and decontaminate the area effectively.
Workflow for managing a this compound spill.
References
- 1. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. umdearborn.edu [umdearborn.edu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. hopeharborwellness.com [hopeharborwellness.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Barbiturate intoxication and overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. Barbiturate overdose - Wikipedia [en.wikipedia.org]
- 11. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 14. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Controlled Substance Waste [ehs.tcu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
